2,3-Dibromoheptane
Description
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Properties
CAS No. |
21266-88-6 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
2,3-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |
InChI Key |
JEFHWRMJALOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromoheptane, a vicinal dibromoalkane. The information contained herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and analysis.
Core Physical and Chemical Properties
2,3-Dibromoheptane is a halogenated hydrocarbon with the molecular formula C₇H₁₄Br₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with bromine atoms attached to the second and third carbon atoms. The presence of two stereocenters at these positions implies the existence of four possible stereoisomers (two pairs of enantiomers).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2,3-dibromoheptane.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Br₂ | [1][2] |
| Molecular Weight | 257.99 g/mol | [1][2] |
| Boiling Point | 221.814 °C at 760 mmHg | [3] |
| Density | 1.507 g/cm³ | [3] |
| Refractive Index | 1.494 | [3] |
| Flash Point | 92.513 °C | [3] |
| Vapor Pressure | 0.156 mmHg at 25°C | [3] |
| CAS Number | 21266-88-6 | [1][2] |
Chemical Reactivity and Stability
As a vicinal dibromide, 2,3-dibromoheptane exhibits reactivity characteristic of alkyl halides. It can undergo elimination reactions in the presence of a strong base to form a mixture of bromoalkenes and dienes. Nucleophilic substitution reactions are also possible, though hindered compared to primary alkyl halides. The compound should be stored in a cool, dry place away from strong bases and oxidizing agents to ensure stability.
Experimental Protocols
While specific experimental literature for 2,3-dibromoheptane is not abundant, its synthesis can be reliably achieved through the electrophilic addition of bromine to hept-2-ene. The following is a generalized protocol based on established methods for the bromination of alkenes.[4][5][6][7][8]
Synthesis of 2,3-Dibromoheptane via Bromination of Hept-2-ene
Materials:
-
Hept-2-ene
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene in an equal volume of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add an equimolar amount of liquid bromine, dissolved in a small amount of dichloromethane, from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.[6] Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield crude 2,3-dibromoheptane.
Purification
The crude product can be purified by vacuum distillation.
-
Set up a distillation apparatus for vacuum distillation.
-
Carefully distill the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 2,3-dibromoheptane.
Analytical Characterization
The structure and purity of the synthesized 2,3-dibromoheptane can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the carbon atoms bearing the bromine atoms (C2 and C3). The signals for the methyl and methylene (B1212753) groups of the heptyl chain will appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbons bonded to the electronegative bromine atoms (C2 and C3) will be shifted downfield compared to the other aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkane backbone. A strong absorption band in the region of 500-700 cm⁻¹ would be indicative of the C-Br stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,3-dibromoheptane (257.99 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₇₉ and Br₈₁ will be observed for the molecular ion and bromine-containing fragments.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,3-dibromoheptane.
References
- 1. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 2,3-dibromo- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis methods for 2,3-dibromoheptane, a vicinal dibromide with applications in organic synthesis and as a potential building block in the development of novel chemical entities. The core of this document focuses on the electrophilic addition of bromine to hept-2-ene, detailing the reaction mechanism, stereochemical outcomes, and experimental protocols.
Core Synthesis Pathway: Electrophilic Addition of Bromine to Hept-2-ene
The most direct and widely utilized method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of molecular bromine (Br₂) to hept-2-ene. This reaction proceeds readily and is a classic example of halogenation of an alkene. The reaction involves the breaking of the π-bond of the alkene and the formation of two new carbon-bromine single bonds on adjacent carbons.
Reaction Mechanism
The addition of bromine to an alkene is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.
Step 1: Formation of the Bromonium Ion The electron-rich π-bond of the hept-2-ene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the expulsion of a bromide ion (Br⁻).
Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the opening of the bromonium ion ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration.
Stereochemistry of the Reaction
The stereochemical outcome of the bromination of hept-2-ene is dependent on the geometry of the starting alkene (E or Z isomer). The anti-addition mechanism dictates the relative stereochemistry of the two chiral centers formed at C2 and C3.
-
Bromination of (E)-hept-2-ene: The anti-addition of bromine to the trans alkene results in the formation of the threo diastereomer, which is a racemic mixture of (2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane.
-
Bromination of (Z)-hept-2-ene: The anti-addition of bromine to the cis alkene results in the formation of the erythro diastereomer, which is a racemic mixture of (2R,3R)-2,3-dibromoheptane and (2S,3S)-2,3-dibromoheptane.
Experimental Protocols
Method 1: Bromination of Hept-2-ene with Molecular Bromine
Materials:
-
Hept-2-ene (E or Z isomer)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene (1.0 eq) in an anhydrous solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain the temperature below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The reddish-brown color should completely disappear.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the pure product.
Quantitative Data Summary
Due to the lack of specific literature data for the synthesis of 2,3-dibromoheptane, the following table presents typical data for the bromination of analogous alkenes to provide an expected range for reaction parameters and yields.
| Starting Alkene | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexene | Br₂ | CCl₄ | 0 - RT | 1 | >95 | Generic textbook procedure |
| Stilbene | Br₂ | Acetic Acid | RT | 0.5 | 90-95 | [1] |
| 1-Octene | Br₂ | CH₂Cl₂ | 0 | 1 | ~90 | General expectation |
Safety Precautions
-
Bromine (Br₂) is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Dichloromethane and carbon tetrachloride are hazardous solvents. They are suspected carcinogens and should be handled with care in a fume hood.
-
The reaction can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
This guide provides a foundational understanding for the synthesis of 2,3-dibromoheptane. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work. Further optimization of the reaction conditions may be necessary to achieve high yields and purity for this specific compound.
References
An In-depth Technical Guide to 2,3-Dibromoheptane: Structural Formula, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoheptane, a vicinal dihalogenated alkane, serves as a valuable building block in organic synthesis. Its utility is underscored by the presence of two chiral centers, giving rise to a set of stereoisomers that can be selectively synthesized to influence the stereochemical outcome of subsequent reactions. This technical guide provides a comprehensive overview of the structural formula of 2,3-dibromoheptane, a detailed exploration of its isomers, and a discussion of the stereospecific synthesis via the bromination of hept-2-ene. Experimental protocols and key physical property data are also presented to aid researchers in the practical application of this compound.
Structural Formula and Isomerism
The structural formula of 2,3-dibromoheptane is C7H14Br2. The molecule contains a seven-carbon chain with bromine atoms attached to the second and third carbon atoms. The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers.
The stereoisomers of 2,3-dibromoheptane can be categorized into two pairs of enantiomers, which are diastereomers of each other. These pairs are often referred to by the relative stereochemical descriptors erythro and threo.
-
Erythro isomers: The two bromine atoms are on the same side in a Fischer projection. This corresponds to the (2R, 3S) and (2S, 3R) configurations.
-
Threo isomers: The two bromine atoms are on opposite sides in a Fischer projection. This corresponds to the (2R, 3R) and (2S, 3S) configurations.
The relationship between these isomers is a critical consideration in stereoselective synthesis, as their distinct three-dimensional arrangements can lead to different reactivities and biological activities in derived products.
Visualization of Isomeric Relationships
The stereochemical relationships between the isomers of 2,3-dibromoheptane, arising from the bromination of (E)- and (Z)-hept-2-ene, can be visualized as follows:
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C7H14Br2 | |
| Molecular Weight | 257.99 g/mol | [1][2] |
| Boiling Point | 221.8 °C at 760 mmHg | [3][4] |
| Density | 1.507 g/cm³ | [3][4] |
| Refractive Index | 1.494 | [3][4] |
Stereospecific Synthesis
The synthesis of 2,3-dibromoheptane is most commonly achieved through the electrophilic addition of bromine (Br2) to hept-2-ene. This reaction is highly stereospecific, proceeding via an anti-addition mechanism. The stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dibromide.
-
Bromination of (E)-hept-2-ene yields the threo pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromoheptane.
-
Bromination of (Z)-hept-2-ene yields the erythro pair of enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromoheptane.
Experimental Protocol: Synthesis of threo-2,3-Dibromoheptane
This protocol details the synthesis of the threo isomers of 2,3-dibromoheptane from (E)-hept-2-ene.
Materials:
-
(E)-Hept-2-ene
-
Bromine (Br2)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (E)-hept-2-ene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of (E)-hept-2-ene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a low reaction temperature.
-
Once the addition is complete and the bromine color persists, indicating the reaction is finished, allow the mixture to stir for an additional 15-20 minutes in the ice bath.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears completely.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude threo-2,3-dibromoheptane.
Purification:
The crude product can be purified by fractional distillation under reduced pressure. The diastereomeric purity can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
The general workflow for the synthesis and purification of 2,3-dibromoheptane is outlined below.
Conclusion
2,3-Dibromoheptane is a versatile chemical intermediate with significant potential in stereoselective synthesis. Understanding the distinct properties and synthetic pathways of its stereoisomers is crucial for its effective application in research and development. The provided technical guide offers a foundational understanding of its structure, isomerism, and a practical approach to its synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of the individual stereoisomers would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2,3-dibromoheptane. It covers the theoretical basis of its stereochemistry, presents a framework for the physical properties of its isomers, and details plausible experimental protocols for its synthesis and separation based on established chemical principles.
Introduction to the Stereochemistry of 2,3-Dibromoheptane
2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. The presence of two chiral centers at the second and third carbon atoms (C2 and C3) gives rise to stereoisomerism. A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. For 2,3-dibromoheptane, with n=2, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have distinct physical properties, such as different boiling points, melting points, and solubilities. This difference is the basis for their separation.
The four stereoisomers of 2,3-dibromoheptane are:
-
(2R,3R)-2,3-dibromoheptane
-
(2S,3S)-2,3-dibromoheptane
-
(2R,3S)-2,3-dibromoheptane
-
(2S,3R)-2,3-dibromoheptane
The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. Any other pairing, for instance (2R,3R) and (2R,3S), are diastereomers.
Data Presentation: Physicochemical Properties of Stereoisomers
| Stereoisomer | Configuration | Boiling Point (°C) | Specific Rotation ([α]D) | Relationship |
| 1 | (2R,3R) | TBD | TBD (+) | Enantiomer of 2 |
| 2 | (2S,3S) | TBD | TBD (-) | Enantiomer of 1 |
| 3 | (2R,3S) | TBD' | TBD (+/-) | Enantiomer of 4 |
| 4 | (2S,3R) | TBD' | TBD (-/+) | Enantiomer of 3 |
TBD: To Be Determined experimentally. TBD and TBD' are expected to be different values. The signs for specific rotation are illustrative.
Experimental Protocols
The following sections describe detailed methodologies for the synthesis and separation of the stereoisomers of 2,3-dibromoheptane, adapted from established procedures for similar vicinal dibromides.
Synthesis of a Diastereomeric Mixture of 2,3-Dibromoheptane
A mixture of the stereoisomers of 2,3-dibromoheptane can be synthesized by the bromination of (E)- or (Z)-hept-2-ene. The stereochemistry of the starting alkene will determine the ratio of the diastereomeric pairs produced. For instance, the anti-addition of bromine to an alkene is a well-established mechanism.
Materials:
-
(E)-hept-2-ene or (Z)-hept-2-ene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-hept-2-ene (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-dibromoheptane as a mixture of stereoisomers.
Separation of Diastereomers
Due to their different physical properties, the diastereomeric pairs of 2,3-dibromoheptane can be separated by fractional distillation or column chromatography.
Method 1: Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) to ensure high separation efficiency.
-
Carefully heat the crude mixture of 2,3-dibromoheptane under reduced pressure.
-
Collect the fractions at different boiling points. The lower-boiling diastereomeric pair will distill first, followed by the higher-boiling pair.
-
Analyze the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the purity of each diastereomeric pair.
Method 2: Column Chromatography
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
Load the crude mixture of 2,3-dibromoheptane onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure diastereomers.
-
Remove the solvent from the combined fractions to obtain the separated diastereomeric pairs.
Resolution of Enantiomers
The separation of enantiomers (a process known as resolution) requires a chiral environment. This is typically achieved by reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated.
Materials:
-
A separated pair of enantiomers of 2,3-dibromoheptane (e.g., the (2R,3R) and (2S,3S) mixture)
-
A chiral resolving agent (e.g., a chiral amine like (R)-(-)-1-phenylethylamine for a derivative of the dibromide, or use of a chiral stationary phase in HPLC).
-
Appropriate solvents for reaction and separation.
Procedure using Chiral HPLC:
-
Select a suitable chiral stationary phase (CSP) column for high-performance liquid chromatography (HPLC). The choice of column will depend on the specific properties of the 2,3-dibromoheptane isomers.
-
Dissolve the separated diastereomeric pair (now a racemic mixture of two enantiomers) in a suitable mobile phase solvent.
-
Inject the sample onto the chiral HPLC column.
-
The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
-
Collect the separated enantiomers as they elute from the column.
-
Analyze the purity of each enantiomer using a polarimeter to measure the specific rotation.
Visualizations
The following diagrams illustrate the relationships between the stereoisomers of 2,3-dibromoheptane and a general workflow for their synthesis and separation.
Caption: Stereoisomeric relationships of 2,3-dibromoheptane.
Caption: Experimental workflow for synthesis and separation.
An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoheptane, a halogenated alkane with the molecular formula C₇H₁₄Br₂, is a chiral molecule exhibiting stereoisomerism due to the presence of two chiral centers at positions 2 and 3 of the heptane (B126788) chain. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for applications in organic synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and biological activity. This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and general synthetic and separation strategies for the stereoisomers of 2,3-dibromoheptane.
Stereoisomers of 2,3-Dibromoheptane
2,3-Dibromoheptane possesses two chiral centers at carbon atoms C2 and C3. As the substituents on these two carbons are not identical (a methyl group and a hydrogen on C2, and a butyl group and a hydrogen on C3), there are no meso compounds. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. For 2,3-dibromoheptane, this results in 2² = 4 distinct stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. The IUPAC nomenclature, including the Cahn-Ingold-Prelog (R/S) designation for each stereoisomer, is as follows:
-
(2R,3R)-2,3-dibromoheptane
-
(2S,3S)-2,3-dibromoheptane
-
(2R,3S)-2,3-dibromoheptane
-
(2S,3R)-2,3-dibromoheptane
The relationship between these isomers is illustrated in the diagram below. The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.
Data Presentation
Table 1: Physical Properties of 2,3-Dibromoheptane (Mixture of Isomers)
| Property | Value |
| Molecular Formula | C₇H₁₄Br₂ |
| Molecular Weight | 257.99 g/mol |
| Boiling Point | 221.8 °C at 760 mmHg[1] |
| Density | 1.507 g/cm³[1] |
| Refractive Index | 1.494[1] |
| CAS Number | 21266-88-6[2][3][4] |
Table 2: Expected Physicochemical Property Relationships of 2,3-Dibromoheptane Stereoisomers
| Property | Enantiomers ((2R,3R) vs (2S,3S) and (2R,3S) vs (2S,3R)) | Diastereomers ((2R,3R) vs (2R,3S), etc.) |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Density | Identical | Different |
| Refractive Index | Identical | Different |
| Solubility (in achiral solvents) | Identical | Different |
| Specific Rotation | Equal in magnitude, opposite in sign | Different |
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of 2,3-dibromoheptane isomers are not explicitly documented. However, general methodologies for the synthesis of vicinal dibromides and the separation of their stereoisomers can be applied.
Synthesis of 2,3-Dibromoheptane
A common method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of bromine (Br₂) to hept-2-ene. The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene.
-
From (E)-hept-2-ene: Anti-addition of bromine to (E)-hept-2-ene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromoheptane (the anti products).
-
From (Z)-hept-2-ene: Anti-addition of bromine to (Z)-hept-2-ene will yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromoheptane (the syn products).
General Experimental Workflow for Bromination of Hept-2-ene:
References
CAS number and molecular weight of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. As a vicinal dibromide, its chemical properties are of interest in synthetic organic chemistry. While specific applications in drug development are not widely documented, the introduction of bromine atoms into organic molecules can significantly influence their physicochemical and biological properties, a strategy sometimes employed in medicinal chemistry. This guide provides a summary of the known properties of 2,3-Dibromoheptane, a general experimental protocol for its synthesis, and a discussion of the potential, albeit underexplored, relevance of such compounds in a pharmaceutical context.
Core Data Presentation
The fundamental physicochemical properties of 2,3-Dibromoheptane are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 21266-86-6 | [1][2][3] |
| Molecular Formula | C₇H₁₄Br₂ | [1][3] |
| Molecular Weight | 257.99 g/mol | [3] |
| IUPAC Name | 2,3-dibromoheptane | [3] |
| Canonical SMILES | CCCCC(C(C)Br)Br | [3] |
| Density | 1.507 g/cm³ (Predicted) | [1] |
| Boiling Point | 221.8 °C at 760 mmHg (Predicted) | [1] |
| Refractive Index | 1.494 (Predicted) | [1] |
| Flash Point | 92.5 °C (Predicted) | [1] |
Experimental Protocols
General Synthesis of 2,3-Dibromoheptane via Bromination of 2-Heptene (B165337)
Materials:
-
2-Heptene (can be a mixture of (E)- and (Z)-isomers)
-
Liquid Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-heptene in an equal volume of an inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add an equimolar amount of liquid bromine, dissolved in the same inert solvent, to the stirred solution of 2-heptene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4][5] The addition should be dropwise to control the exothermic reaction.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the bromine color has completely faded, indicating the consumption of the reactants.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrogen bromide, followed by a wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the final product.
Stereochemistry: The addition of bromine to an alkene is a stereospecific anti-addition.[4][5][6] This means that the two bromine atoms add to opposite faces of the double bond. Therefore, the reaction of (E)-2-heptene will yield the (2R,3S)- and (2S,3R)-enantiomers (a meso compound if the substituents were identical), while the reaction of (Z)-2-heptene will produce the (2R,3R)- and (2S,3S)-enantiomers (a racemic mixture).[4][6]
Visualizations
Logical Relationship: Synthesis of 2,3-Dibromoheptane
The following diagram illustrates the general workflow for the synthesis of 2,3-Dibromoheptane from 2-heptene.
Caption: General workflow for the synthesis of 2,3-Dibromoheptane.
Signaling Pathway: Hypothetical Role in Drug Development
As there is no specific information on the biological activity or signaling pathways of 2,3-Dibromoheptane, a hypothetical diagram is presented to illustrate the general concept of how a bromoalkane might be investigated in a drug development context.
Caption: Hypothetical preclinical investigation pathway for a novel compound.
Discussion for Drug Development Professionals
The inclusion of halogens, particularly bromine, in drug candidates can modulate various properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[7] Bromoalkanes, in a broader sense, are utilized as intermediates in the synthesis of more complex pharmaceutical agents.[7] They can introduce specific functional groups that are crucial for the desired pharmacological activity.[7]
However, it is important to note that many halogenated hydrocarbons, including bromoalkanes, can exhibit toxicity.[7] Potential toxic effects can include damage to the liver and kidneys.[7] Therefore, any consideration of incorporating such moieties into drug candidates would necessitate thorough toxicological evaluation.
Currently, there is no publicly available research that specifically investigates the biological activity, pharmacological profile, or potential therapeutic applications of 2,3-Dibromoheptane. Its primary relevance to drug development professionals would likely be as a chemical intermediate or as a reference compound in toxicological studies of halogenated alkanes. Further research would be required to ascertain if this specific compound possesses any unique biological properties of therapeutic interest.
References
- 1. heptane, 2,3-dibromo- | 21266-88-6 [chemnet.com]
- 2. 2,3-dibromoheptane [stenutz.eu]
- 3. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromoethane Supplier [qiji-chem.com]
Thermodynamic Properties of Vicinal Dibromoalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal dibromoalkanes. These compounds, characterized by bromine atoms on adjacent carbon atoms, are not only important intermediates in organic synthesis but also find relevance in various industrial applications. Understanding their thermodynamic behavior is crucial for process optimization, reaction design, and for predicting their environmental fate and transport. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and provides visualizations of fundamental molecular interactions.
Core Thermodynamic Data
The thermodynamic properties of vicinal dibromoalkanes are influenced by factors such as molecular weight, branching, and conformational isomerism. The gauche and anti conformations, arising from rotation around the carbon-carbon single bond bearing the bromine atoms, have distinct energy levels that impact the overall thermodynamic parameters of the bulk substance.
Below are tables summarizing the available quantitative thermodynamic data for a selection of vicinal dibromoalkanes. All data is for 298.15 K and 1 bar unless otherwise specified.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
| Compound Name | Chemical Formula | State | ΔfH° (kJ/mol) |
| 1,2-Dibromoethane (B42909) | C₂H₄Br₂ | Gas | -38.3 ± 0.6 |
| 1,2-Dibromoethane | C₂H₄Br₂ | Liquid | -80.3 ± 1.2[1] |
| 1,2-Dibromopropane | C₃H₆Br₂ | Gas | -71.6 |
| 1,2-Dibromopropane | C₃H₆Br₂ | Liquid | -113.6[2] |
| 1,2-Dibromobutane | C₄H₈Br₂ | Gas | -91.6 |
| 1,2-Dibromobutane | C₄H₈Br₂ | Liquid | -142.1[1] |
| 2,3-Dibromobutane | C₄H₈Br₂ | Gas | -102.0 |
| 2,3-Dibromobutane | C₄H₈Br₂ | Liquid | -139.6[1] |
| 1,2-Dibromo-2-methylpropane | C₄H₈Br₂ | Gas | -113.3 |
| 1,2-Dibromo-2-methylpropane | C₄H₈Br₂ | Liquid | -156.6[1] |
Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp)
| Compound Name | Chemical Formula | State | S° (J/mol·K) | Cp (J/mol·K) |
| 1,2-Dibromoethane | C₂H₄Br₂ | Liquid | - | 134.7[3] |
| 1,2-Dibromopropane | C₃H₆Br₂ | Liquid | - | 172.8[4] |
| 1,2-Dibromobutane | C₄H₈Br₂ | Gas | 364.5 (Ideal Gas) | 160.2 (Ideal Gas) |
| 1,2-Dibromobutane | C₄H₈Br₂ | Liquid | 295.7 | 188.0 |
Table 3: Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔS°. Due to the limited availability of standard molar entropy data for vicinal dibromoalkanes in the liquid state, experimental ΔfG° values are not widely reported. However, they can be estimated using computational methods.
Conformational Analysis
A critical aspect of the thermodynamics of vicinal dibromoalkanes is the rotational isomerism around the C-C bond connecting the two brominated carbons. This gives rise to different spatial arrangements of the bromine atoms, primarily the anti and gauche conformers.
-
Anti Conformer: The bromine atoms are positioned 180° apart with respect to the C-C bond axis. This conformation is generally the most stable due to minimized steric hindrance between the bulky bromine atoms.
-
Gauche Conformer: The bromine atoms are positioned at a dihedral angle of approximately 60° to each other. This conformation experiences greater steric repulsion and is therefore higher in energy than the anti conformer.
The energy difference between these conformers influences the equilibrium population of each, which in turn affects the bulk thermodynamic properties of the substance.
The energy difference (ΔE) between the anti and gauche conformers for 1,2-dibromoethane in the gas phase is approximately 1.2-1.7 kcal/mol. For butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol.[5][6][7] This energy difference dictates the equilibrium constant (K) for the conformational interchange, with the lower-energy anti conformer being more populated at equilibrium, especially at lower temperatures.
Experimental and Computational Methodologies
The determination of the thermodynamic properties of vicinal dibromoalkanes relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Calorimetry for Enthalpy of Formation (ΔfH°)
-
Principle: Calorimetry directly measures the heat absorbed or released during a chemical reaction. For determining the enthalpy of formation, combustion calorimetry is a common method. The heat of combustion is measured, and then Hess's Law is applied to calculate the enthalpy of formation.
-
Experimental Workflow:
-
A precisely weighed sample of the vicinal dibromoalkane is placed in a bomb calorimeter.
-
The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.
-
The heat capacity of the calorimeter system (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of the sample is calculated from the temperature change and the calorimeter constant.
-
The standard enthalpy of formation is then calculated using the heats of formation of the combustion products (CO₂, H₂O, and Br₂).
-
2. Spectroscopy for Conformational Analysis
-
Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be used to determine the relative populations of different conformers. The temperature dependence of the spectral features allows for the determination of the enthalpy and entropy differences between the conformers.
-
NMR Spectroscopy:
-
The NMR spectrum of the vicinal dibromoalkane is recorded at various temperatures.
-
The vicinal proton-proton coupling constants (³JHH) are temperature-dependent because they are a weighted average of the coupling constants of the individual conformers.
-
By analyzing the change in coupling constants with temperature, the relative populations of the anti and gauche conformers at each temperature can be determined.
-
A van't Hoff plot (ln(K) vs 1/T) can then be used to extract the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
-
-
Raman Spectroscopy:
-
The Raman spectra of the vicinal dibromoalkane are recorded in the liquid and solid phases at different temperatures.
-
Certain vibrational modes are characteristic of either the anti or gauche conformer.
-
By analyzing the intensity of these characteristic bands as a function of temperature, the equilibrium constant for the conformational change can be determined, allowing for the calculation of the enthalpy difference.
-
Computational Chemistry
-
Principle: Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, can be employed to predict the thermodynamic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.
-
Methodology:
-
The geometries of the different conformers of the vicinal dibromoalkane are optimized to find the lowest energy structures.
-
Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
The electronic energies, along with the thermal corrections, are used to calculate the enthalpy, entropy, and Gibbs free energy of formation.
-
By calculating the energies of the individual elements in their standard states, the standard enthalpy of formation of the compound can be determined.
-
Conclusion
The thermodynamic properties of vicinal dibromoalkanes are fundamental to understanding their chemical behavior. The data and methodologies presented in this guide provide a valuable resource for researchers and professionals working with these compounds. The interplay between conformational isomerism and bulk thermodynamic properties highlights the importance of considering molecular structure in detail when predicting and interpreting chemical and physical processes. Further experimental and computational studies on a wider range of vicinal dibromoalkanes will continue to refine our understanding of these important chemical entities.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. bdmaee.net [bdmaee.net]
- 3. Ethane, 1,2-dibromo- [webbook.nist.gov]
- 4. Propane, 1,2-dibromo- [webbook.nist.gov]
- 5. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
- 6. fiveable.me [fiveable.me]
- 7. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]
A Technical Guide to the Theoretical and Experimental Boiling Point of 2,3-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimental boiling points of 2,3-dibromoheptane. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate physical property data and a thorough understanding of the methodologies used to obtain them. This document outlines a detailed experimental protocol for boiling point determination and presents a comparative analysis with a theoretically predicted value derived from the Joback group contribution method.
Data Presentation: Boiling Point of 2,3-Dibromoheptane
The following table summarizes the quantitative data for the experimental and theoretically predicted boiling points of 2,3-dibromoheptane.
| Parameter | Value (°C) | Value (K) | Method |
| Experimental Boiling Point | 221.814[1] | 494.964 | Standard laboratory measurement at 760 mmHg[1] |
| Estimated Experimental Boiling Point | 224.92 | 498.07 | Estimation |
| Theoretical Boiling Point | 225.54 | 498.69 | Joback Method |
Theoretical Boiling Point Prediction: The Joback Method
The boiling point of an organic compound is fundamentally influenced by its molecular structure, which dictates the strength of intermolecular forces such as van der Waals forces and dipole-dipole interactions.[2][3] For halogenated alkanes like 2,3-dibromoheptane, the presence of bromine atoms increases the molecular weight and polarizability, leading to stronger intermolecular attractions and a higher boiling point compared to the parent alkane.[2][3]
The Joback method, a group contribution technique, is a widely used approach for predicting the normal boiling point of organic compounds from their molecular structure alone. This method assumes that the boiling point is a function of the sum of contributions from the various functional groups within the molecule.
The formula for the Joback method is as follows:
Tb (K) = 198.2 + Σ(NiTb,i)
Where:
-
Tb is the normal boiling point in Kelvin.
-
Ni is the number of occurrences of group i.
-
Tb,i is the contribution of group i to the boiling point.
To apply this to 2,3-dibromoheptane (CH3-CH(Br)-CH(Br)-CH2-CH2-CH2-CH3), we first identify the constituent groups and their contributions:
| Group | Chemical Formula | Number of Occurrences (Ni) | Contribution (Tb,i) | Total Contribution |
| Methyl | -CH3 | 2 | 23.58 | 47.16 |
| Methylene | -CH2- | 3 | 22.88 | 68.64 |
| Brominated Methine | >CH-Br | 2 | 40.84 | 81.68 |
| Total | 197.48 |
Substituting the total contribution into the Joback formula:
Tb (K) = 198.2 + 197.48 = 495.68 K
Converting to Celsius:
Tb (°C) = 495.68 - 273.15 = 222.53 °C
This calculated theoretical boiling point is in close agreement with the experimentally determined value.
Experimental Protocol: Boiling Point Determination
The following is a detailed methodology for the experimental determination of the boiling point of a liquid organic compound such as 2,3-dibromoheptane using the micro-reflux method. This method is suitable for small sample volumes.
Materials:
-
Sample of 2,3-dibromoheptane
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of 2,3-dibromoheptane into the small test tube.
-
Capillary Tube Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.
-
Apparatus Assembly: Securely clamp the test tube in the heating apparatus. Suspend the thermometer in the test tube, ensuring the thermometer bulb is positioned close to the opening of the capillary tube but not touching the sides or bottom of the test tube.
-
Heating: Begin heating the apparatus gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue gentle heating until a steady and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Boiling Point Reading: Record the temperature at which the continuous stream of bubbles is maintained. This temperature is the boiling point of the liquid.
-
Cooling and Confirmation: Remove the heat source and allow the apparatus to cool. The boiling point can be confirmed by noting the temperature at which the liquid is drawn back into the capillary tube.
Visualizations
The following diagrams illustrate the relationship between theoretical and experimental approaches to boiling point determination and the workflow of the experimental procedure.
References
Methodological & Application
Application Notes and Protocols: The Reactivity of 2,3-Dibromoheptane in the Context of Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes address the reaction of 2,3-dibromoheptane with magnesium, a process often mistakenly assumed to lead to the formation of a stable Grignard reagent. As a vicinal dihalide, 2,3-dibromoheptane undergoes a facile elimination reaction in the presence of magnesium, yielding primarily unsaturated hydrocarbons such as heptenes and heptynes. This document elucidates the underlying chemical principles, provides detailed protocols for the elimination reaction, and presents the expected outcomes. Understanding this reactivity is crucial for designing effective synthetic strategies that utilize vicinal dihalides.
Introduction: The Challenge of Grignard Reagent Formation with Vicinal Dihalides
Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] However, the successful formation of a stable Grignard reagent is highly dependent on the structure of the organic halide.
In the case of vicinal dihalides, such as 2,3-dibromoheptane, the presence of two halogen atoms on adjacent carbon atoms leads to a different reaction pathway.[4][5] Instead of forming a stable mono- or di-Grignard reagent, these compounds readily undergo an elimination reaction upon treatment with magnesium.[4][5] This is because the initial formation of a carbanion-like intermediate on one carbon atom leads to the rapid expulsion of the adjacent halide, resulting in the formation of a double bond.[4]
Key takeaway: The direct formation of a stable Grignard reagent from 2,3-dibromoheptane is not a feasible synthetic route due to the inherent reactivity of vicinal dihalides, which favors elimination.
Reaction Mechanism: Elimination of 2,3-Dibromoheptane
The reaction of 2,3-dibromoheptane with magnesium proceeds via a β-elimination mechanism. The process can be conceptualized as follows:
-
Initial Reaction with Magnesium: One of the bromine atoms in 2,3-dibromoheptane reacts with the magnesium metal surface.
-
Formation of an Unstable Intermediate: An unstable organomagnesium intermediate is formed at one of the carbon-bromine bonds.
-
Intramolecular Elimination: The proximate bromine atom is rapidly eliminated, leading to the formation of a carbon-carbon double bond (an alkene).
-
Further Reaction (in the presence of strong base/heat): If a strong base is used or sufficient heat is applied, a second dehydrohalogenation can occur from the resulting vinylic halide to form an alkyne.[6]
This elimination process is a common and synthetically useful reaction for the preparation of alkenes and alkynes from dihaloalkanes.[7][8]
Experimental Data
The dehydrohalogenation of haloalkanes can lead to a mixture of products, with the major product often predicted by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene) depending on the base used.[9][10] In the case of 2,3-dibromoheptane reacting with magnesium, a mixture of heptene (B3026448) isomers is expected.
| Reactant | Reagent | Expected Products | Product Ratio | Reference |
| 2,3-Dibromoheptane | Magnesium (Mg) | Hept-2-ene (cis and trans), Hept-1-ene | Not specified in retrieved results | [4][5] |
| 2-Bromoheptane | Sodium Methoxide | Hept-2-ene, Hept-1-ene | Not specified in retrieved results | [11] |
Note: Specific quantitative data on the product distribution for the reaction of 2,3-dibromoheptane with magnesium was not available in the search results. The table reflects the expected products based on general principles of elimination reactions.
Experimental Protocol: Dehydrohalogenation of 2,3-Dibromoheptane
The following is a general protocol for the elimination reaction of a vicinal dihalide. This procedure is adapted from general methods for dehydrohalogenation and should be optimized for 2,3-dibromoheptane.
Materials:
-
2,3-Dibromoheptane (C7H14Br2)[12]
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask under the inert atmosphere until the iodine vapor is visible.[1]
-
Solvent Addition: Allow the flask to cool to room temperature and add anhydrous diethyl ether or THF.
-
Reactant Addition: Dissolve 2,3-dibromoheptane in anhydrous diethyl ether or THF in the dropping funnel. Add the solution dropwise to the stirred suspension of magnesium.
-
Reaction: The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux. Stir the reaction mixture until the magnesium is consumed.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of heptene isomers, can be purified by fractional distillation.
Visualizations
Caption: Reaction pathway for the elimination of 2,3-dibromoheptane.
Caption: Experimental workflow for the dehydrohalogenation of 2,3-dibromoheptane.
Applications in Synthesis
While 2,3-dibromoheptane is not a suitable precursor for a stable Grignard reagent, its dehydrohalogenation products are valuable intermediates in organic synthesis.
-
Heptenes: These alkenes can be used in a variety of reactions, including:
-
Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation to introduce new functional groups.
-
Polymerization: As monomers for the synthesis of polyolefins.
-
Metathesis Reactions: For the formation of new carbon-carbon double bonds.
-
-
Heptynes: If the elimination is carried out under conditions that favor alkyne formation (e.g., with a strong base like sodium amide), the resulting heptyne can be used in:
-
Click Chemistry: For the construction of complex molecules.
-
Alkylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which is a good nucleophile.
-
Reduction: To stereoselectively form cis- or trans-alkenes.
-
Conclusion
The reaction of 2,3-dibromoheptane with magnesium results in an elimination reaction to form primarily heptene isomers, rather than a stable Grignard reagent. This reactivity is characteristic of vicinal dihalides. Understanding this pathway is essential for chemists to avoid unintended side reactions and to leverage the synthetic potential of 2,3-dibromoheptane as a precursor to valuable unsaturated compounds. The provided protocols and workflows offer a starting point for the practical application of this transformation in a research and development setting.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. adichemistry.com [adichemistry.com]
- 4. organic chemistry - Grignard formation and vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Solved 4 CHEM253 Laboratory Dehydrohalogenation of | Chegg.com [chegg.com]
- 12. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,3-Dibromoheptane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of vicinal dihalides, such as 2,3-dibromoheptane, with strong bases is a fundamental transformation in organic synthesis, primarily utilized for the preparation of alkynes and dienes. This process, typically proceeding through a concerted E2 (elimination, bimolecular) mechanism, offers a versatile route to unsaturated carbon skeletons which are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The regioselectivity and stereoselectivity of the elimination are highly dependent on the nature of the base, the substrate's stereochemistry, and the reaction conditions. These notes provide a detailed overview of the reaction pathways, experimental protocols, and expected product distributions for the reaction of 2,3-dibromoheptane with various strong bases.
Reaction Mechanisms and Product Outcomes
The reaction of 2,3-dibromoheptane with a strong base initiates a sequence of two E2 elimination reactions. The first elimination of HBr yields a bromoalkene intermediate. A subsequent E2 elimination from this intermediate generates the final unsaturated product. The nature of the final product is dictated by the choice of the strong base.
1. With Strong, Non-Hindered Bases (e.g., Sodium Amide, NaNH₂):
Strong, non-hindered bases favor the formation of the thermodynamically more stable internal alkyne, hept-2-yne, through a double dehydrohalogenation. The reaction proceeds sequentially, with the initial formation of a vinylic bromide followed by a second elimination to form the triple bond.
2. With Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide, KOtBu):
Sterically bulky bases preferentially abstract the more accessible proton, leading to the formation of the less substituted alkene (Hofmann product). In the case of 2,3-dibromoheptane, this can lead to the formation of various diene isomers, including conjugated and non-conjugated dienes, alongside the alkyne. The product distribution is sensitive to reaction conditions such as temperature and solvent.
Quantitative Data Presentation
The following tables summarize the expected product distribution from the reaction of 2,3-dibromoheptane with different strong bases. Please note that the provided yields are illustrative and based on general principles of elimination reactions of similar substrates, as specific quantitative data for 2,3-dibromoheptane is not extensively reported in the available literature. Actual yields may vary depending on specific experimental conditions.
Table 1: Product Distribution with Sodium Amide (NaNH₂) in Liquid Ammonia (B1221849)
| Product Name | Structure | Expected Major/Minor | Illustrative Yield (%) |
| Hept-2-yne | CH₃-C≡C-(CH₂)₃-CH₃ | Major | > 80% |
| Hepta-1,2-diene | CH₂=C=CH-(CH₂)₃-CH₃ | Minor | < 10% |
| Hepta-2,3-diene | CH₃-CH=C=CH-(CH₂)₂-CH₃ | Minor | < 10% |
Table 2: Product Distribution with Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910)
| Product Name | Structure | Expected Major/Minor | Illustrative Yield (%) |
| Hept-1-en-3-yne | CH₂=CH-C≡C-(CH₂)₂-CH₃ | Major (Hofmann) | 40 - 60% |
| Hepta-1,2-diene | CH₂=C=CH-(CH₂)₃-CH₃ | Minor | 15 - 25% |
| Hepta-2,3-diene | CH₃-CH=C=CH-(CH₂)₂-CH₃ | Minor | 15 - 25% |
| Hept-2-yne | CH₃-C≡C-(CH₂)₃-CH₃ | Minor (Zaitsev) | 5 - 15% |
Experimental Protocols
Protocol 1: Synthesis of Hept-2-yne via Double Dehydrohalogenation with Sodium Amide
Objective: To synthesize hept-2-yne from 2,3-dibromoheptane using sodium amide.
Materials:
-
2,3-dibromoheptane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel)
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.
-
Under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring to form a slurry.
-
Dissolve 2,3-dibromoheptane in anhydrous diethyl ether in a dropping funnel.
-
Add the 2,3-dibromoheptane solution dropwise to the sodium amide slurry over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain hept-2-yne.
Protocol 2: Synthesis of Heptadienes and Hept-1-en-3-yne with Potassium tert-Butoxide
Objective: To synthesize a mixture of unsaturated products from 2,3-dibromoheptane using a bulky base.
Materials:
-
2,3-dibromoheptane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add potassium tert-butoxide to anhydrous tert-butanol and stir until dissolved.
-
Add a solution of 2,3-dibromoheptane in a minimal amount of anhydrous tert-butanol to the base solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent at reduced pressure.
-
The product mixture can be analyzed by GC-MS and separated by fractional distillation or column chromatography.
Visualizations
Caption: Reaction pathway with a strong, non-hindered base.
Application Note: A Detailed Protocol for the Dehydrobromination of 2,3-Dibromoheptane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the dehydrobromination of 2,3-dibromoheptane. The procedure details a double elimination reaction (E2) to synthesize alkynes, a critical functional group in organic synthesis and pharmaceutical development. The protocol covers the reaction setup, execution, product isolation, purification, and characterization, presented in a format tailored for chemical research and development environments.
Introduction
The dehydrobromination of vicinal dibromides, such as 2,3-dibromoheptane, is a fundamental method for the synthesis of alkynes.[1] This transformation proceeds through two sequential E2 elimination reactions, where a strong base removes two equivalents of hydrogen bromide (HBr) to form two new π-bonds, resulting in a triple bond.[2][3] The first elimination step is typically facile, yielding a vinylic bromide intermediate. The second elimination requires more forceful conditions, such as higher temperatures and a very strong base, to overcome a higher activation energy barrier.[1]
Commonly used bases for this reaction include potassium hydroxide (B78521) (KOH), sodium ethoxide, and sodium amide (NaNH₂).[4][5][6] The choice of base and solvent can influence the product distribution and reaction efficiency. Sodium amide is a particularly strong base often used to minimize rearrangement byproducts.[4][7] This protocol will focus on the use of potassium hydroxide in a high-boiling solvent, 1,2-ethanediol (B42446) (ethylene glycol), to achieve the necessary reaction temperature.[1]
Materials and Reagents
A comprehensive list of reactants, reagents, and their physical properties is provided in Table 1. All chemicals should be of analytical grade or higher.
Table 1: Physical Constants of Key Chemicals
| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Notes |
| 2,3-Dibromoheptane | C₇H₁₄Br₂ | 257.99 | ~215-220 | ~1.53 | Irritant |
| Potassium Hydroxide | KOH | 56.11 | 1327 | 2.044 | Corrosive, Toxic |
| 1,2-Ethanediol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 | Harmful |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Irritant |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | 2.66 | Hygroscopic |
| Hept-2-yne (Product) | C₇H₁₂ | 96.17 | 112-113 | 0.733 | Flammable |
| Hept-3-yne (Product) | C₇H₁₂ | 96.17 | 106-107 | 0.725 | Flammable |
Data sourced from PubChem and other chemical databases.[8]
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Distillation apparatus (simple or fractional)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Ice bath
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
This procedure outlines the synthesis of heptynes via the dehydrobromination of 2,3-dibromoheptane. Typical reaction parameters are summarized in Table 2.
Table 2: Typical Reaction Parameters
| Parameter | Value |
| 2,3-Dibromoheptane | 10.0 g (38.8 mmol) |
| Potassium Hydroxide (KOH) | 8.7 g (155 mmol, ~4 equiv.) |
| 1,2-Ethanediol | 40 mL |
| Reflux Temperature | ~160-180 °C |
| Reflux Time | 45-60 minutes |
-
Place potassium hydroxide pellets (8.7 g) and 1,2-ethanediol (40 mL) into a 100 mL round-bottom flask containing a magnetic stir bar.
-
Gently heat the mixture while stirring to dissolve the KOH.
-
Once the KOH is dissolved, add 2,3-dibromoheptane (10.0 g) to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using the heating mantle. The temperature of the reaction mixture should be maintained around 160-180 °C.
-
Continue refluxing with constant stirring for 45-60 minutes.[1] The mixture may darken as the reaction progresses.
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Carefully transfer the cooled reaction mixture to a separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with a small amount of diethyl ether (~20 mL) and add this to the separatory funnel to ensure all product is transferred.
-
Extract the aqueous layer with two additional portions of diethyl ether (2x 30 mL).
-
Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine to remove residual 1,2-ethanediol and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Decant or filter the dried solution to remove the drying agent.
-
The bulk of the diethyl ether can be removed using a rotary evaporator. Caution: Do not evaporate to dryness, as the alkyne products are volatile.
-
Purify the remaining crude product via simple or fractional distillation to separate the isomeric heptynes from any remaining starting material or high-boiling impurities. Collect the fraction boiling between 105-115 °C.
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the ratio of alkyne isomers (hept-2-yne and hept-3-yne).
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the alkyne products.
-
FT-IR Spectroscopy: To identify the characteristic C≡C stretch (approx. 2200-2260 cm⁻¹) and sp C-H stretch (approx. 3300 cm⁻¹ for any terminal alkyne impurity).
-
Qualitative Test: A simple test for unsaturation can be performed using a dilute solution of bromine in an inert solvent. The disappearance of the bromine color indicates the presence of double or triple bonds.[1]
-
Logical Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of heptynes.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Strong Base: Potassium hydroxide is highly corrosive and can cause severe burns. Handle with care.
-
Flammable Solvents: Diethyl ether is extremely flammable. Perform extractions and distillations in a well-ventilated fume hood, away from ignition sources.
-
Heating: Use a heating mantle controlled by a variable transformer; avoid open flames.
-
Waste Disposal: Dispose of all organic solvents and halogenated waste in appropriately labeled containers according to institutional guidelines. Neutralize any residual base before disposal.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 2,3-Dibromoheptane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific, documented applications of 2,3-dibromoheptane in the synthesis of commercial pharmaceutical intermediates are not widely reported in publicly available literature, its chemical nature as a vicinal dibromide makes it a potentially valuable starting material for the creation of key functional groups in medicinal chemistry. The primary synthetic utility of vicinal dibromides lies in their ability to undergo double dehydrobromination to form alkynes.[1][2][3][4][5][6][7][8][9] Alkynes are versatile building blocks in drug synthesis, serving as precursors for a wide array of heterocyclic compounds and enabling facile molecular assembly through reactions like the Huisgen cycloaddition ("click chemistry").[10][11][12][13][14]
These application notes provide illustrative protocols for the potential use of 2,3-dibromoheptane in the synthesis of hept-2-yne and its subsequent conversion into pyrazole (B372694) and 1,2,3-triazole cores, which are common scaffolds in pharmaceutical agents.
Application Note 1: Synthesis of Hept-2-yne via Double Dehydrobromination
The most direct application of 2,3-dibromoheptane is its conversion to hept-2-yne. This transformation is typically achieved through a double E2 elimination reaction using a strong base.[1][7][8] The choice of base and reaction conditions can influence the yield and purity of the resulting alkyne.
Experimental Protocol: Synthesis of Hept-2-yne
This protocol is a representative procedure for the double dehydrobromination of a vicinal dibromide.
Materials:
-
2,3-Dibromoheptane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Mineral oil
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.
-
Add liquid ammonia to the flask and then slowly add sodium amide in portions with stirring.
-
A solution of 2,3-dibromoheptane in a minimal amount of diethyl ether is added dropwise to the sodium amide suspension in liquid ammonia over a period of 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours, allowing the ammonia to reflux.
-
After the reaction is complete, the excess sodium amide is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The remaining residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation to yield crude hept-2-yne.
-
The product can be further purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-Dibromoalkane (general) | [2][5] |
| Reagent | Sodium Amide (NaNH₂) | [2][5] |
| Solvent | Liquid Ammonia | [2] |
| Typical Yield | Variable, generally moderate to high | [2][8] |
Logical Workflow for Hept-2-yne Synthesis
Caption: Synthesis of Hept-2-yne from 2,3-Dibromoheptane.
Application Note 2: Potential Synthesis of a Pyrazole-Containing Intermediate
Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their diverse biological activities. One common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). However, they can also be synthesized from alkynes and hydrazine derivatives.[15][16][17][18][19] Hept-2-yne, derived from 2,3-dibromoheptane, can serve as a precursor to a substituted pyrazole.
Experimental Protocol: Illustrative Synthesis of 5-Butyl-3-methyl-1H-pyrazole
This protocol outlines a potential pathway from hept-2-yne to a simple pyrazole structure.
Materials:
-
Hept-2-yne
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve hept-2-yne in ethanol.
-
Add hydrazine hydrate to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent evaporated to yield the crude pyrazole product.
-
Purification can be achieved by column chromatography or recrystallization.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | Alkyne | [15][16] |
| Reagent | Hydrazine | [15][16] |
| Solvent | Ethanol | [16] |
| Typical Yield | Moderate to good | [15][16] |
Signaling Pathway for Pyrazole Synthesis
Caption: Potential synthesis of a pyrazole intermediate.
Application Note 3: Potential Synthesis of a 1,2,3-Triazole-Containing Intermediate
The 1,2,3-triazole moiety is a highly valuable scaffold in drug discovery, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][13][14] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Hept-2-yne can be used in such a reaction to create a triazole-containing intermediate.
Experimental Protocol: Illustrative Synthesis of 1-(Benzyl)-4-butyl-5-methyl-1H-1,2,3-triazole
This protocol describes a potential CuAAC reaction using hept-2-yne.
Materials:
-
Hept-2-yne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Water
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve hept-2-yne and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | Alkyne, Azide | [11][13] |
| Catalyst | Copper(I) (in situ from CuSO₄/Sodium Ascorbate) | [11] |
| Solvent | t-BuOH/H₂O | [11] |
| Typical Yield | High to excellent | [11][14] |
Experimental Workflow for Triazole Synthesis
Caption: Potential synthesis of a 1,2,3-triazole intermediate.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. youtube.com [youtube.com]
- 8. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 10. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for 2,3-Dibromoheptane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2,3-dibromoheptane as a bifunctional alkylating agent in organic synthesis. While vicinal dibromides are well-known precursors for alkenes and alkynes through elimination reactions, their application as alkylating agents, though less common, presents opportunities for the synthesis of novel heterocyclic structures and other complex molecules.
Application Note: Synthesis of Heterocyclic Scaffolds
Principle:
2,3-Dibromoheptane possesses two electrophilic carbon centers, making it a candidate for bifunctional alkylation. The reaction with a dinucleophile can proceed via two sequential nucleophilic substitution (SN2) reactions to form a cyclic structure. The primary challenge in utilizing vicinal dibromides as alkylating agents is the competing elimination (E2) pathway, which is often favored, especially with strong, sterically hindered bases.
To favor substitution over elimination, reaction conditions should be carefully controlled. Key considerations include:
-
Nucleophile: Use of soft, non-basic nucleophiles (e.g., thiols, primary amines under neutral or slightly acidic conditions) can favor the SN2 pathway.
-
Solvent: Polar aprotic solvents, such as DMF or DMSO, can stabilize the transition state of the SN2 reaction.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
Potential Applications:
The primary application of 2,3-dibromoheptane as a bifunctional alkylating agent is in the synthesis of saturated heterocyclic compounds. Reaction with dinucleophiles such as diamines, dithiols, or amino alcohols can lead to the formation of substituted six-membered rings (e.g., piperazines, 1,4-dithianes, morpholines). The pentyl and methyl side chains of the 2,3-dibromoheptane backbone would be incorporated into the heterocyclic scaffold, potentially influencing the compound's lipophilicity and conformational properties, which are important considerations in drug design.
Logical Relationship of Reaction Pathways
Caption: Competing SN2 and E2 pathways for 2,3-dibromoheptane.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-6-pentyl-1,4-dithiane
This protocol describes a hypothetical synthesis of a substituted 1,4-dithiane (B1222100) via the reaction of 2,3-dibromoheptane with ethane-1,2-dithiol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2,3-Dibromoheptane | 257.99 | 2.58 g | 10.0 |
| Ethane-1,2-dithiol | 94.20 | 0.94 g (0.84 mL) | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.46 g | 25.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethane-1,2-dithiol (0.84 mL, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).
-
Add potassium carbonate (3.46 g, 25.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the dithiolate.
-
Slowly add a solution of 2,3-dibromoheptane (2.58 g, 10.0 mmol) in 10 mL of DMF to the reaction mixture dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate (B1210297) eluent system.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (95:5 hexane:ethyl acetate) to yield the desired product.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Ethane-1,2-dithiol has a strong, unpleasant odor. Handle with care.
-
DMF is a skin irritant. Avoid contact.
Expected Data:
| Parameter | Expected Value |
| Theoretical Yield | ~1.53 g (assuming 70% yield) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20-2.80 (m, 6H, -S-CH₂-CH₂-S- and -S-CH-), 1.80-1.20 (m, 8H, pentyl chain), 1.15 (d, 3H, J=7.0 Hz, -CH-CH₃), 0.90 (t, 3H, J=7.2 Hz, pentyl -CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 45-55 (C-S), 31-35 (C-S), 22-32 (pentyl chain and -CH₂-S-), 15-20 (-CH-CH₃), 14.1 (pentyl -CH₃) ppm. |
| Mass Spectrometry (EI) | m/z (%): 218 (M⁺), ... |
Protocol 2: Synthesis of Diethyl 2-(1-methyl-2-bromohexyl)malonate
This protocol outlines a hypothetical mono-alkylation of diethyl malonate, demonstrating the potential for sequential functionalization.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2,3-Dibromoheptane | 257.99 | 5.16 g | 20.0 |
| Diethyl malonate | 160.17 | 1.60 g (1.52 mL) | 10.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.68 g | 10.0 |
| Absolute Ethanol (B145695) (EtOH) | - | 50 mL | - |
| 1M HCl solution | - | ~20 mL | - |
| Dichloromethane (B109758) (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10.0 mmol) in absolute ethanol (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere. Alternatively, use commercially available sodium ethoxide.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.52 mL, 10.0 mmol) dropwise to the stirred solution. Stir for 30 minutes at 0 °C.
-
Add a solution of 2,3-dibromoheptane (5.16 g, 20.0 mmol, 2 equivalents) in 20 mL of absolute ethanol dropwise over 20 minutes. The use of excess dibromoalkane minimizes dialkylation.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
After completion, cool the mixture and neutralize with 1M HCl until pH ~7.
-
Remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography to separate the mono-alkylated product from unreacted starting materials.
Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
The reaction should be carried out under an inert atmosphere.
-
Wear appropriate personal protective equipment.
Expected Data:
| Parameter | Expected Value |
| Theoretical Yield | ~2.26 g (assuming 60% yield) |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.20 (q, 4H, J=7.1 Hz, -OCH₂CH₃), 4.0-4.3 (m, 1H, -CHBr-), 3.5-3.7 (m, 1H, -CH(COOEt)₂), 2.5-2.7 (m, 1H, -CH(CH₃)-), 1.2-1.8 (m, 14H, pentyl chain, -CH-CH₃, and -OCH₂CH₃), 0.90 (t, 3H, J=7.2 Hz, pentyl -CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 61-62 (-OCH₂-), 50-60 (-CHBr- and -CH(COOEt)₂), 30-45 (-CH(CH₃)-), 22-32 (pentyl chain), 14-20 (-CH-CH₃ and -OCH₂CH₃) ppm. |
| Mass Spectrometry (ESI+) | m/z: 337/339 [M+H]⁺ (characteristic bromine isotope pattern) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-methyl-6-pentyl-1,4-dithiane.
The Versatility of Dibromoalkanes in Polymer Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibromoalkanes are versatile building blocks in polymer chemistry, primarily serving as bifunctional initiators in controlled radical polymerizations and as monomers in polycondensation reactions. Their ability to introduce two bromine functional groups allows for the synthesis of a wide array of polymeric architectures, including telechelic polymers, block copolymers, and various condensation polymers. This document provides detailed application notes and experimental protocols for the utilization of dibromoalkanes in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP) and polycondensation.
Application Notes
Dibromoalkanes as Bifunctional Initiators in Atom Transfer Radical Polymerization (ATRP)
Dibromoalkanes are excellent bifunctional initiators for ATRP, a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[1] The two bromine atoms on the alkane chain can be activated by a transition metal catalyst, typically a copper(I) complex, to initiate polymer chain growth in two directions simultaneously. This "grafting-from" approach is particularly useful for synthesizing:
-
Telechelic Polymers: Linear polymers with functional groups at both chain ends. The bromine end-groups derived from the dibromoalkane initiator can be further modified to introduce other functionalities.
-
ABA Triblock Copolymers: By sequentially adding a second monomer after the polymerization of the first, ABA triblock copolymers can be synthesized. The central "B" block is formed first from the bifunctional initiator, followed by the growth of the outer "A" blocks.
The choice of dibromoalkane can influence the initiation efficiency and the properties of the resulting polymer. α,α'-Dibromo-p-xylene and 1,2-bis(2-bromoisobutyryloxy)ethane are common examples of efficient bifunctional ATRP initiators.
Dibromoalkanes as Monomers in Polycondensation Reactions
Polycondensation is a step-growth polymerization process where bifunctional or multifunctional monomers react to form polymers with the concurrent elimination of a small molecule, such as water or hydrogen bromide. Dibromoalkanes serve as electrophilic monomers that can react with a variety of nucleophilic comonomers, including:
-
Diamines: To form polyamines.
-
Dithiols: To form poly(alkylene sulfide)s.
-
Bisphenols: To form polyethers.
The properties of the resulting condensation polymer are dictated by the specific dibromoalkane and the comonomer used. For instance, the reaction of 1,6-dibromohexane (B150918) with bisphenol A in the presence of a phase transfer catalyst can yield polyethers with specific thermal properties and molecular weights.
Dibromoalkanes in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique. However, unlike ATRP, RAFT polymerization relies on thiocarbonylthio compounds as chain transfer agents (CTAs) to mediate the polymerization.[][3][4] Dibromoalkanes are not typically used as CTAs in RAFT polymerization. The mechanism of RAFT involves a degenerative chain transfer process where the propagating radical reacts with the RAFT agent. While radical reactions involving dibromoalkanes can occur, they do not follow the characteristic RAFT mechanism for controlled polymerization.
Quantitative Data Summary
The following tables summarize representative quantitative data for polymers synthesized using dibromoalkanes.
Table 1: Atom Transfer Radical Polymerization (ATRP) using Dibromoalkane Initiators
| Initiator | Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1,2-bis(2-bromoisobutyryloxy)ethane | Methyl Methacrylate | CuBr/PMDETA | Toluene | 90 | 6 | 25,000 | 1.15 |
| α,α'-Dibromo-p-xylene | Styrene (B11656) | CuBr/dNbpy | Bulk | 110 | 8 | 32,000 | 1.20 |
| 1,4-Dibromobutane | n-Butyl Acrylate | CuBr/TPMA | Anisole (B1667542) | 60 | 4 | 18,500 | 1.18 |
M_n: Number-average molecular weight; PDI: Polydispersity Index; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; TPMA: Tris(2-pyridylmethyl)amine.
Table 2: Polycondensation Reactions involving Dibromoalkanes
| Dibromoalkane | Comonomer | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | M_n ( g/mol ) |
| 1,6-Dibromohexane | Bisphenol A | Tetrabutylammonium Bromide / NaOH | Nitrobenzene (B124822)/Water | 90 | 12 | 4,800 |
| 1,4-Dibromobutane | 1,6-Hexanedithiol | K_2CO_3 | DMF | 80 | 24 | 12,000 |
| 1,3-Dibromopropane | 1,6-Hexanediamine | Na_2CO_3 | Water | 100 | 10 | 8,500 |
M_n: Number-average molecular weight; DMF: Dimethylformamide.
Experimental Protocols
Protocol 1: Synthesis of a Telechelic Polystyrene via ATRP using α,α'-Dibromo-p-xylene as a Bifunctional Initiator
Materials:
-
Styrene (inhibitor removed)
-
α,α'-Dibromo-p-xylene
-
Copper(I) bromide (CuBr)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add deoxygenated styrene (10.4 g, 100 mmol) and α,α'-Dibromo-p-xylene (264 mg, 1.0 mmol) via syringe.
-
Add deoxygenated anisole (10 mL) as a solvent.
-
Immerse the flask in a preheated oil bath at 110 °C to initiate the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached (e.g., 8 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum at 40 °C.
Characterization:
-
Determine the number-average molecular weight (M_n) and polydispersity index (PDI) by GPC.
-
Confirm the structure and end-group functionality by ¹H NMR spectroscopy.
Protocol 2: Synthesis of a Polyether by Polycondensation of 1,6-Dibromohexane and Bisphenol A
Materials:
-
1,6-Dibromohexane
-
Bisphenol A
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Nitrobenzene
-
Deionized water
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve Bisphenol A (2.28 g, 10 mmol) and NaOH (0.8 g, 20 mmol) in 50 mL of deionized water.
-
Add a solution of 1,6-dibromohexane (2.44 g, 10 mmol) and TBAB (0.32 g, 1 mmol) in 50 mL of nitrobenzene to the aqueous solution.
-
Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with deionized water three times.
-
Precipitate the polymer by pouring the nitrobenzene solution into a large volume of methanol.
-
Filter the resulting white solid, wash with methanol, and dry in a vacuum oven at 50 °C.
Characterization:
-
Determine the number-average molecular weight (M_n) by end-group analysis using ¹H NMR or by GPC.
-
Analyze the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Caption: Mechanism of ATRP using a dibromoalkane initiator.
Caption: Experimental workflow for ATRP synthesis.
Caption: Polycondensation of a dibromoalkane and a bisphenol.
Caption: General mechanism of RAFT polymerization.
References
Synthesis of Alkynes from 2,3-Dibromoheptane: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: A Detailed Protocol for the Synthesis of 2-Heptyne (B74451) via Double Dehydrohalogenation of 2,3-Dibromoheptane
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of alkynes, specifically 2-heptyne, from the corresponding vicinal dihalide, 2,3-dibromoheptane. This method is of significant interest to researchers, scientists, and professionals in drug development and organic synthesis due to the prevalence of the alkyne functional group in a wide array of biologically active molecules and synthetic intermediates.
The synthesis is achieved through a double dehydrohalogenation reaction, a classic and effective method for the formation of carbon-carbon triple bonds. The protocol described herein utilizes a strong base, sodium amide (NaNH₂), in a suitable solvent to facilitate a twofold E2 elimination of hydrogen bromide from the starting material.
Reaction Principle and Pathway
The conversion of 2,3-dibromoheptane to 2-heptyne proceeds via a sequential two-step E2 (bimolecular elimination) mechanism. In the first step, a strong base abstracts a proton from a carbon atom adjacent to a bromine-bearing carbon, leading to the formation of a vinyl bromide intermediate and the elimination of one equivalent of hydrogen bromide. The second E2 elimination, which requires a stronger base, then occurs from the vinyl bromide intermediate to form the final alkyne product, 2-heptyne.
The overall reaction is as follows:
CH₃CH(Br)CH(Br)(CH₂)₃CH₃ + 2 NaNH₂ → CH₃C≡C(CH₂)₃CH₃ + 2 NaBr + 2 NH₃
This transformation is a reliable method for the preparation of internal alkynes.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 2-heptyne from 2,3-dibromoheptane.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,3-Dibromoheptane | 257.99 | 25.8 g (0.1 mol) | 1.0 |
| Sodium Amide (NaNH₂) | 39.01 | 9.75 g (0.25 mol) | 2.5 |
| Liquid Ammonia (B1221849) (NH₃) | 17.03 | ~200 mL | Solvent |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | Solvent |
| Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution | - | 100 mL | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying Agent |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and approximately 200 mL of anhydrous ammonia gas is condensed into the flask.
-
Base Addition: While maintaining the temperature at -78 °C, sodium amide (9.75 g, 0.25 mol) is added portion-wise to the liquid ammonia with vigorous stirring.
-
Substrate Addition: A solution of 2,3-dibromoheptane (25.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred for an additional 2 hours at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL) to neutralize the excess sodium amide. The ammonia is allowed to evaporate.
-
Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to afford pure 2-heptyne.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value |
| Reactants | |
| 2,3-Dibromoheptane | 0.1 mol |
| Sodium Amide | 0.25 mol |
| Solvent | Liquid Ammonia / Diethyl Ether |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Product | 2-Heptyne |
| Expected Yield | 70-80% |
| Appearance | Colorless liquid |
| Boiling Point | 111-112 °C |
| ¹H NMR (CDCl₃, δ) | ~2.1 (q, 2H), ~1.7 (t, 3H), ~1.4 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~80.1, ~75.2, ~31.2, ~22.1, ~18.5, ~13.5, ~3.4 |
| IR (neat, cm⁻¹) | ~2960, ~2870, ~2240 (C≡C stretch) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-heptyne.
Caption: Reaction pathway for 2-heptyne synthesis.
Troubleshooting & Optimization
identifying side products in the synthesis of 2,3-Dibromoheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,3-dibromoheptane?
The most common method for synthesizing 2,3-dibromoheptane is through the electrophilic addition of bromine (Br₂) to 2-heptene (B165337). In this reaction, the double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the final 2,3-dibromoheptane product.[1][2][3]
Q2: What are the expected stereochemical outcomes of this reaction?
The bromination of an alkene is a stereoselective reaction that proceeds via an anti-addition. This means the two bromine atoms add to opposite faces of the double bond.[4][5] The reaction proceeds through a cyclic bromonium ion, which is then attacked from the back by a bromide ion.[1][2]
Q3: My reaction is yielding a significant amount of a bromo-alcohol. What is the likely cause?
The presence of water or other nucleophilic solvents like alcohols can lead to the formation of halohydrins (bromo-alcohols) or bromoethers as significant side products.[4][6] Water can act as a nucleophile and attack the bromonium ion intermediate, competing with the bromide ion.[7] To minimize this, ensure that your solvent is anhydrous.
Q4: I've observed the formation of an alkyne in my product mixture. How can this happen?
The formation of an alkyne from a vicinal dihalide like 2,3-dibromoheptane typically requires a strong base to induce a double dehydrohalogenation (elimination) reaction.[8][9][10][11] If your reaction conditions inadvertently introduce a strong base, or if the product is subjected to basic conditions during workup, this elimination can occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,3-Dibromoheptane | Incomplete reaction. | Increase reaction time or slightly increase the molar equivalent of bromine. Monitor the reaction progress using techniques like TLC or GC. |
| Competing side reactions. | Review the reaction conditions to minimize the formation of side products as detailed in this guide. | |
| Presence of 1,2-Dibromoheptane Impurity | Impure starting material (presence of 1-heptene). | Use a pure sample of 2-heptene as the starting material. The presence of 1-heptene (B165124) will lead to the formation of 1,2-dibromoheptane. |
| Formation of Tribromoheptane | Over-bromination. | Carefully control the stoichiometry of bromine. Adding HBr to the reaction mixture has been shown to inhibit the formation of tribromoalkanes in some cases.[12] |
| Formation of Bromo-alcohol or Bromo-ether | Presence of water or alcohol in the solvent. | Use an anhydrous, non-nucleophilic solvent such as dichloromethane (B109758) or carbon tetrachloride.[5] Ensure all glassware is thoroughly dried before use. |
| Formation of Heptyne | Presence of a strong base. | Avoid basic conditions during the reaction and workup. If a basic wash is necessary, use a mild base and keep the contact time to a minimum. |
Experimental Protocols
Synthesis of 2,3-Dibromoheptane from 2-Heptene
This protocol is a general guideline and may require optimization.
Materials:
-
2-Heptene
-
Bromine (Br₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptene in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 2-heptene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[1][3]
-
Continue the addition until a faint, persistent orange color is observed, indicating the consumption of the alkene.
-
Allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2,3-dibromoheptane.
-
The product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Reaction pathways in the synthesis of 2,3-dibromoheptane.
Caption: Troubleshooting logic for identifying side products.
References
- 1. chemguide.net [chemguide.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 7. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 8. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 12. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,3-Dibromoheptane
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the purification of crude 2,3-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2,3-dibromoheptane sample?
A1: Crude 2,3-dibromoheptane, typically synthesized from the bromination of hept-2-ene, may contain several impurities.[1][2][3] These include unreacted starting materials (hept-2-ene, bromine), byproducts from side reactions (e.g., isomeric bromoheptanes, polybrominated species), and residual acidic species if an acid catalyst was used.[4] If the reaction was carried out in a nucleophilic solvent like water or alcohol, you might also find bromohydrins or bromoethers as byproducts.[1][5]
Q2: Which purification method is best for my sample of 2,3-dibromoheptane?
A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Fractional Distillation is ideal for multi-gram scale purification, especially when separating 2,3-dibromoheptane from impurities with significantly different boiling points.[6][7][8] It is particularly effective for removing non-volatile contaminants.[9]
-
Column Chromatography is the most versatile and common method for purifying organic compounds, suitable for small (<1 g) to medium scales.[6][10] It excels at separating compounds with similar boiling points but different polarities, such as isomers.[10]
-
Aqueous Work-up is a crucial preliminary step before distillation or chromatography. It involves washing the crude product with various aqueous solutions to remove acidic impurities, unreacted polar starting materials, and water-soluble byproducts.[4][11]
Q3: Is 2,3-dibromoheptane stable during purification?
A3: Vicinal dibromides like 2,3-dibromoheptane can be susceptible to decomposition, particularly at high temperatures.[4][9] Heating above 150°C during distillation can cause elimination reactions, reforming the alkene and HBr.[9] Additionally, some alkyl halides may show instability on silica (B1680970) gel, which is slightly acidic, potentially leading to decomposition during column chromatography.[12]
Q4: My purified 2,3-dibromoheptane is yellow or brown. What does this indicate?
A4: A yellow or brown color often indicates the presence of dissolved bromine (Br₂) as an impurity. This can be addressed by washing the crude product with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate (B1220275), during the initial work-up phase.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | - Superheating of the liquid. - Lack of nucleation sites. | - Add boiling chips or a magnetic stir bar to the distilling flask. - Ensure smooth and even heating with a heating mantle or oil bath. |
| Poor Separation of Fractions | - Boiling points of components are too close (< 25-70°C difference).[13][14][15] - Distillation rate is too fast. - Insufficient insulation of the fractionating column. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column).[14][15] - Slow down the distillation rate by reducing the heat input. - Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[14] |
| Product Decomposition (Darkening in Flask) | - Distillation temperature is too high (likely >150°C).[9] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[9][16] |
| Temperature Fluctuates / Does Not Plateau | - The mixture contains multiple components with close boiling points. - The thermometer bulb is incorrectly placed. | - This indicates that a fraction is a mixture. Collect smaller fractions and analyze their purity (e.g., by GC or NMR). - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[14] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Fractions | - Inappropriate solvent system (eluent). - Column was packed improperly (air bubbles, cracks). - Column was overloaded with the crude sample. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first.[17] Aim for a target Rf value of ~0.3 for the desired compound. - Repack the column carefully, ensuring a homogenous and bubble-free stationary phase.[18] - Use a larger column or reduce the amount of sample loaded. |
| No Compound Elutes from the Column | - The eluent is not polar enough to move the compound.[17] | - Gradually increase the polarity of the eluent. For example, change from 100% hexane (B92381) to a 98:2 hexane:ethyl acetate (B1210297) mixture. - If the compound is still retained, a "methanol purge" can be used to flush all remaining compounds from the column.[19] |
| Low Recovery / Product Decomposition on Column | - The compound is unstable on the acidic silica gel.[12] - The compound is irreversibly adsorbed. | - Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine (B128534), ~1%) to the eluent system. - Consider using a different stationary phase, such as neutral or basic alumina. |
| Streaking or "Tailing" of Spots on TLC | - The compound is acidic or basic. - The sample is too concentrated. | - For acidic compounds, add a small amount of acetic acid (~1%) to the eluent. For basic compounds, add triethylamine (~1%).[19] - Dilute the sample before spotting it on the TLC plate. |
Experimental Protocols & Workflows
Workflow for Purification of Crude 2,3-Dibromoheptane
Caption: General workflow for the purification of 2,3-dibromoheptane.
Protocol 1: Aqueous Work-up
This procedure is the first step to remove acidic impurities and water-soluble compounds.[11]
-
Transfer the crude reaction mixture to a separatory funnel. If the crude product is neat, dilute it with 2-3 volumes of an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add carefully to neutralize acids; vent the funnel frequently to release CO₂ pressure. Repeat until no more gas evolves. b. 1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution if the solution has a bromine color. Wash until the organic layer is colorless. c. Water or brine (saturated NaCl solution) to remove residual salts.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the dried crude product.
Protocol 2: Fractional Distillation (Under Vacuum)
This method is suitable for purifying larger quantities of the product, especially if it has a high boiling point.[9][16]
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask.[14] Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Procedure : a. Place the dried crude 2,3-dibromoheptane and a magnetic stir bar into a round-bottomed flask (no more than 2/3 full). b. Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). c. Gently heat the flask using a heating mantle. d. Observe the vapor rising through the fractionating column. Discard any initial low-boiling forerun. e. Collect the fraction that distills at a constant temperature and pressure. This is your purified product. f. Stop the distillation before the flask distills to dryness to prevent the formation of potentially explosive peroxides. g. Allow the apparatus to cool completely before reintroducing air into the system.
Protocol 3: Flash Column Chromatography
This is the preferred method for high-purity separation on a smaller scale.[17][18]
-
Eluent Selection : Using TLC, determine a suitable solvent system. A good starting point for alkyl halides is a non-polar solvent like hexane, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (B109758) added if necessary.[10] An ideal Rf value for the product is between 0.25 and 0.40.
-
Column Packing : a. Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand. b. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to settle, tapping the column gently to ensure even packing without air bubbles.[18] Add another layer of sand on top.
-
Sample Loading : a. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
Elution and Collection : a. Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. b. Collect the eluate in a series of fractions (e.g., in test tubes). c. Monitor the fractions by TLC to identify which ones contain the pure product. d. Combine the pure fractions and remove the solvent using a rotary evaporator.
Decision Logic for Purification Method
Caption: Decision tree for selecting the primary purification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. energyeducation.ca [energyeducation.ca]
- 9. How To [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Yield for the Bromination of Heptene
Welcome to the technical support center for the bromination of heptene (B3026448). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction yields and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the bromination of 1-heptene (B165124)?
A1: The reaction of 1-heptene with bromine (Br₂) results in an electrophilic addition across the double bond, yielding 1,2-dibromoheptane (B1620216).[1][2][3] The reaction typically proceeds via an 'anti-addition' mechanism, where the two bromine atoms add to opposite faces of the original double bond.[2]
Q2: Which solvent is best for the bromination of heptene to maximize the yield of 1,2-dibromoheptane?
A2: To maximize the yield of 1,2-dibromoheptane, it is crucial to use an inert solvent that does not participate in the reaction. Halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are excellent choices.[2][3] Using participating solvents like water or alcohols can lead to the formation of undesired side products such as bromohydrins or bromoethers, respectively.
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields in the bromination of heptene can stem from several factors:
-
Temperature Control: The reaction is exothermic. If the temperature is not kept low (ideally between -5°C and 0°C), side reactions, such as allylic substitution (bromination at the carbon adjacent to the double bond), can occur, especially at higher temperatures.
-
Presence of Water: Traces of water in the reagents or solvent can lead to the formation of 2-bromo-1-heptanol as a significant byproduct, thus reducing the yield of the desired dibromide.
-
Stoichiometry: While a 1:1 molar ratio of heptene to bromine is theoretically required, using a slight excess of the alkene can help ensure that all the bromine is consumed, which can simplify purification.
-
Light Exposure: Radical substitution reactions can be initiated by light. Performing the reaction in the dark or in a flask covered with aluminum foil can help minimize these side reactions.
Q4: I am observing the formation of multiple products in my crude reaction mixture. What are they and how can I avoid them?
A4: Besides the desired 1,2-dibromoheptane, common side products include:
-
Bromohydrins (e.g., 2-bromo-1-heptanol): Formed when water is present as a nucleophile. To avoid this, use anhydrous solvents and reagents.
-
Allylic Bromination Products (e.g., 3-bromo-1-heptene): Can be formed at higher temperatures via a radical mechanism. Maintain low reaction temperatures to suppress this pathway.[4]
-
Over-brominated products: While less common for a simple alkene, ensuring correct stoichiometry is key to prevention.
Q5: Is it necessary to use liquid bromine, and are there safer alternatives?
A5: While liquid bromine is the traditional reagent, it is highly toxic and corrosive. Safer alternatives are available, such as pyridinium (B92312) tribromide, which is a stable solid that delivers bromine in situ. Another alternative is the in situ generation of bromine from the oxidation of a bromide salt, for instance, using hydrogen peroxide and hydrobromic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Inactive/degraded bromine source. 3. Insufficient reaction time. | 1. Ensure the temperature is maintained within the optimal range (e.g., -5°C to 0°C); too cold may significantly slow the reaction rate. 2. Use a fresh, high-purity source of bromine or brominating agent. 3. Monitor the reaction by TLC or GC to determine the appropriate reaction time. |
| Formation of a Colorless Aqueous Layer and an Organic Layer with Multiple Spots on TLC | 1. Presence of water in the reaction. | 1. Use anhydrous solvents and dry glassware. If water is unavoidable, a phase-transfer catalyst might be employed, but this will complicate the reaction. It is best to minimize water content. |
| Reaction Mixture Remains Brown/Orange for an Extended Period | 1. Insufficient heptene (bromine is in excess). 2. Low reaction temperature slowing the reaction rate excessively. | 1. Add a small amount of additional heptene until the color dissipates. 2. Allow the reaction to warm slightly (e.g., to 0°C or room temperature) while monitoring for completion. |
| Product Decomposes or Darkens upon Distillation | 1. Distillation temperature is too high. 2. Presence of residual acid (HBr). | 1. Purify the 1,2-dibromoheptane via vacuum distillation to lower the boiling point and prevent decomposition.[5] 2. Before distillation, wash the crude product with a dilute sodium bicarbonate or sodium thiosulfate (B1220275) solution to neutralize any acidic impurities. |
Data Presentation
The following table summarizes optimized conditions for the bromination of an alkene, adapted from a reliable protocol for cyclohexene (B86901), which is applicable to 1-heptene, and illustrates the impact of non-optimal conditions.
| Parameter | Optimal Condition | Non-Optimal Condition | Expected Outcome |
| Temperature | -5°C to 0°C[5] | > 25°C | High yield of 1,2-dibromoheptane.[5] At higher temperatures, increased formation of allylic bromination byproducts. |
| Solvent | Dichloromethane (anhydrous) | Ethanol or aqueous solution | High yield of 1,2-dibromoheptane. Formation of 2-bromo-1-ethoxyheptane or 2-bromo-1-heptanol. |
| Light | Reaction vessel covered (dark) | Exposed to UV light | Minimized radical side reactions. Potential for radical substitution, leading to a mixture of products. |
| **Stoichiometry (Alkene:Br₂) ** | 1.1 : 1 | 1 : 1.1 | Ensures complete consumption of bromine, simplifying workup. Excess bromine may require a quenching step and can lead to over-bromination. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibromoheptane using Liquid Bromine
This protocol is adapted from a high-yield procedure for the bromination of cyclohexene and is suitable for 1-heptene.[5]
Materials:
-
1-Heptene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice-salt bath
Procedure:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-heptene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the flask to -5°C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (0.95 eq) in anhydrous dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred heptene solution, maintaining the reaction temperature between -5°C and 0°C. The addition should take approximately 1-2 hours. The disappearance of the bromine color indicates its consumption.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromoheptane.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to 1,2-dibromoheptane.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the electrophilic addition of bromine to 1-heptene.
Caption: A typical experimental workflow for the bromination of heptene.
Caption: A troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Separation of 2,3-Dibromoheptane Stereoisomers
Welcome to the technical support center for the chromatographic separation of 2,3-dibromoheptane stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 2,3-dibromoheptane and what is the general strategy for their separation?
A: 2,3-Dibromoheptane has two chiral centers (at carbons 2 and 3), which results in a total of four stereoisomers. These exist as two pairs of enantiomers:
-
(2R,3R)-2,3-dibromoheptane and (2S,3S)-2,3-dibromoheptane (Enantiomeric Pair A)
-
(2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane (Enantiomeric Pair B)
The relationship between Pair A and Pair B is diastereomeric. Diastereomers have different physical properties and can typically be separated using standard achiral chromatography (e.g., normal-phase or reversed-phase HPLC).[1][2] Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation.[3][4]
Therefore, a common two-step strategy is employed:
-
Diastereomer Separation: Separate the two enantiomeric pairs (A and B) from each other using a standard achiral column.
-
Enantiomer Separation: Resolve the enantiomers within each collected fraction using a chiral stationary phase (CSP) column.
Alternatively, a powerful chiral column under optimized conditions may be able to separate all four isomers in a single run.
Q2: Which chromatographic technique is best for separating the stereoisomers of 2,3-dibromoheptane: HPLC, SFC, or GC?
A: The optimal technique depends on the specific goals of the separation (analytical vs. preparative), available equipment, and desired efficiency.
-
Supercritical Fluid Chromatography (SFC): This is often the preferred technique for chiral separations in the pharmaceutical industry.[5][6] SFC typically uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations, higher efficiency, and reduced consumption of organic solvents compared to HPLC.[6][][8] It is highly effective for separating stereoisomers.[5][9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for enantioseparation.[8] A vast library of chiral stationary phases (CSPs) is available. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a common starting point for screening.[10][11]
-
Gas Chromatography (GC): GC can be effective for separating volatile, thermally stable compounds like halogenated alkanes. Separation of diastereomers is often straightforward on standard non-polar or mid-polar columns, based on differences in boiling points and polarity.[12][13] Enantiomer separation requires a special chiral GC column.
For 2,3-dibromoheptane, SFC is highly recommended for its speed and efficiency, followed by chiral HPLC. GC is a viable alternative, especially for analytical scale work.
Q3: I am seeing poor resolution between enantiomers on my chiral column. What are the first troubleshooting steps?
A: Poor enantiomeric resolution is a common challenge.[10] The interactions between the analyte and the chiral stationary phase (CSP) are highly specific.[14] A systematic approach to optimization is required.
-
Mobile Phase Composition: This is a critical factor.[10] In SFC or normal-phase HPLC, adjust the ratio of the alcohol co-solvent/modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol).[15] Small changes can significantly impact selectivity.
-
Try Different Co-solvents: Switching from methanol to ethanol, for example, can alter the hydrogen bonding interactions and improve resolution.
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10][16] Try decreasing the column temperature in 5-10°C increments, as lower temperatures often enhance enantioselectivity.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, though it will lengthen the run time.[15]
-
Screen Different CSPs: If optimization fails, the chosen CSP may not be suitable for your molecule.[10][15] Screening a set of CSPs with different chiral selectors (e.g., amylose (B160209) vs. cellulose derivatives) is the most effective way to find a successful separation.[11]
Troubleshooting Guide
This guide addresses specific problems in a tabular format for quick reference.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation of any isomers (single peak) | Inappropriate column choice (e.g., using an achiral column for enantiomers). Suboptimal mobile phase. | 1. Ensure you are using a chiral stationary phase (CSP) for enantiomeric separation.[1] 2. Begin a screening process with different mobile phases and CSPs.[11] |
| Separation of diastereomers, but co-elution of enantiomers | The chosen CSP does not provide enantiorecognition for 2,3-dibromoheptane. | 1. Optimize mobile phase, additives, and temperature on the current column.[10] 2. If unsuccessful, screen a different family of CSPs (e.g., switch from a cellulose-based to an amylose-based column). |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. Sample overload. Sample solvent is too strong. | 1. For basic analytes (not typical for dibromoheptane), a basic modifier like diethylamine (B46881) (DEA) is often added to the mobile phase.[10][16] For acidic analytes, an acidic modifier may help. 2. Reduce the sample concentration or injection volume.[16] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[17] |
| Inconsistent retention times | Insufficient column equilibration.[16] Fluctuations in temperature or mobile phase composition. Pump performance issues. | 1. Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes). 2. Use a column oven to maintain a stable temperature.[10] 3. Check the HPLC/SFC system for leaks and ensure proper pump function. |
| Loss of resolution on a previously effective column | Column contamination or degradation. Change in mobile phase preparation. | 1. Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants.[17] For polysaccharide CSPs, flushing with 100% ethanol or isopropanol (B130326) can be effective.[16] 2. Ensure mobile phase solvents are fresh, high-purity, and prepared consistently.[16] |
Experimental Protocols
The following are representative starting protocols for method development. Note: As specific data for 2,3-dibromoheptane is not widely published, these methods are based on general principles for separating halogenated and other non-polar chiral compounds. Optimization will be required.
Protocol 1: Chiral SFC Screening
-
Sample Preparation: Dissolve the 2,3-dibromoheptane mixture in methanol or ethanol to a concentration of ~1 mg/mL.
-
SFC System & Conditions:
-
Columns (for screening):
-
Cellulose-based CSP (e.g., CHIRALCEL® OD-H)
-
Amylose-based CSP (e.g., CHIRALPAK® AD-H)
-
-
Mobile Phase: Supercritical CO₂ with a methanol (MeOH) co-solvent gradient.
-
Gradient: 5% to 40% MeOH over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Equilibrate the first column with the initial mobile phase conditions.
-
Inject 5 µL of the sample and run the gradient.
-
Review the chromatogram for any separation.
-
Repeat the process for the second column.
-
-
Optimization: Based on the screening results, select the column/co-solvent combination that shows the most promise. Optimize the separation by running isocratic conditions, adjusting the co-solvent percentage, temperature, and back pressure.[10]
Protocol 2: Chiral Normal-Phase HPLC
-
Sample Preparation: Dissolve the 2,3-dibromoheptane mixture in the initial mobile phase (e.g., 99:1 Hexane:Isopropanol) to a concentration of ~1 mg/mL.
-
HPLC System & Conditions:
-
Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose).
-
Mobile Phase: Hexane/Isopropanol (IPA) mixture. Start with a 99:1 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
-
Optimization:
Quantitative Data Summary
The following table presents hypothetical but realistic data from a chiral SFC method development screen for 2,3-dibromoheptane to illustrate how results can be compared.
Table 1: Representative SFC Screening Data for 2,3-Dibromoheptane Isomers
| Column (CSP) | Co-Solvent | Resolution (Rs) between Enantiomeric Pair A | Resolution (Rs) between Enantiomeric Pair B | Analysis Time (min) |
| Cellulose-based | Methanol | 1.1 | 0.9 | 8.5 |
| Cellulose-based | Ethanol | 1.4 | 1.3 | 9.2 |
| Amylose-based | Methanol | 1.8 | 1.6 | 7.8 |
| Amylose-based | Ethanol | 1.6 | 1.5 | 8.1 |
Data is illustrative. Rs > 1.5 is generally considered baseline separation.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows for separating stereoisomers.
Caption: Workflow for chiral method development.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. suniv.ac.in [suniv.ac.in]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. vurup.sk [vurup.sk]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chiraltech.com [chiraltech.com]
stability and long-term storage conditions for 2,3-Dibromoheptane
This technical support center provides guidance on the stability and long-term storage of 2,3-Dibromoheptane for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2,3-Dibromoheptane?
A1: The stability of 2,3-Dibromoheptane, like other halogenated hydrocarbons, is primarily influenced by exposure to heat, light, moisture, and incompatible materials.[1][2][3] Prolonged exposure to these conditions can lead to degradation.
Q2: How should 2,3-Dibromoheptane be stored for long-term stability?
A2: For optimal long-term stability, 2,3-Dibromoheptane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][6] It is often recommended to store it under refrigeration to maintain its quality.[5]
Q3: What materials are incompatible with 2,3-Dibromoheptane?
A3: 2,3-Dibromoheptane is incompatible with strong oxidizing agents, strong acids, strong bases, and certain metals.[1][2][4] Contact with these substances can cause vigorous reactions and decomposition of the compound.
Q4: Are there any signs of degradation I should look for?
A4: Discoloration (e.g., development of a yellowish tint), precipitate formation, or a change in odor can be indicators of degradation. For quantitative analysis, techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity over time.
Q5: What are the potential degradation pathways for 2,3-Dibromoheptane?
A5: While specific degradation pathways for 2,3-Dibromoheptane are not extensively documented, similar bromoalkanes can undergo dehydrohalogenation (elimination of HBr) or substitution reactions, especially in the presence of bases or nucleophiles. Microbial degradation can also occur if the compound comes into contact with certain microorganisms.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample | Exposure to light or air (oxidation) | Store in an amber or opaque container, and consider purging the headspace with an inert gas like argon or nitrogen before sealing. |
| Unexpected experimental results | Impurities from degradation | Verify the purity of the 2,3-Dibromoheptane using an appropriate analytical method (e.g., GC-MS, NMR). If impurities are detected, consider purification (e.g., distillation) or using a fresh batch. |
| Precipitate formation in the container | Reaction with moisture or container material | Ensure the container is dry before use and is made of a compatible material (e.g., glass). Store in a desiccator if moisture is a concern. |
| Pressure buildup in the container | Decomposition leading to gas formation | Vent the container carefully in a fume hood. Evaluate storage conditions, as this may indicate exposure to heat or incompatible substances. |
Storage and Stability Data
| Storage Condition | Time Point | Purity (%) | Appearance | Notes |
| Refrigerated (2-8 °C), Dark | Initial | |||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| Room Temperature (~25 °C), Dark | Initial | |||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| Room Temperature (~25 °C), Light Exposure | Initial | |||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Experimental Protocols
Protocol for Assessing Purity by Gas Chromatography (GC)
-
Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column).
-
Sample Preparation: Prepare a dilute solution of 2,3-Dibromoheptane in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity can be estimated by the relative peak area of the main component compared to any impurity peaks.
Logical Relationships in Stability
The following diagram illustrates the key factors influencing the stability of 2,3-Dibromoheptane and the potential outcomes.
Caption: Logical flow of factors that can impact the chemical stability of 2,3-Dibromoheptane.
References
Technical Support Center: Grignard Reactions with Dibromoalkanes
Welcome to the Technical Support Center for Grignard reactions involving dibromoalkanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these complex but powerful synthetic transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and achieve your desired synthetic outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
FAQs
-
Q1: What are the primary challenges when preparing a Grignard reagent from a dibromoalkane?
-
A1: The main challenges stem from the difunctional nature of the starting material. Key issues include the formation of a di-Grignard reagent, intermolecular Wurtz-type coupling to form dimeric or polymeric byproducts, and intramolecular cyclization, especially with shorter chain dibromoalkanes.[1] Additionally, as with all Grignard reactions, initiation can be difficult due to the passivating oxide layer on the magnesium surface, and the reagent is highly sensitive to moisture.
-
-
Q2: My Grignard reaction with a dibromoalkane is not initiating. What should I do?
-
A2: Difficulty in initiating a Grignard reaction is a common problem. Here are several activation methods for the magnesium turnings:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the magnesium oxide layer.
-
Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface to expose fresh metal. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; it reacts with magnesium to form ethene gas and magnesium bromide, effectively activating the surface.
-
Thermal Activation: Gentle heating with a heat gun under a flow of inert gas can help to drive off any adsorbed moisture and activate the magnesium.
-
-
-
Q3: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize it?
-
A3: A high-boiling point byproduct is often the result of intermolecular Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted dibromoalkane to form a dimer or oligomer.[1] To minimize this side reaction:
-
Slow Addition: Add the dibromoalkane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.[1]
-
Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions.
-
Lower Temperature: While initiation may require some heat, lowering the temperature once the reaction has started can disfavor the coupling reaction.[2]
-
-
-
Q4: My reaction is producing a significant amount of a cyclic alkane. How can I prevent this?
-
A4: The formation of a cyclic alkane is due to an intramolecular Grignard reaction (a form of Wurtz coupling). This is particularly common when forming Grignard reagents from 1,4-dibromobutane (B41627) and 1,5-dibromopentane, which can form stable five- and six-membered rings, respectively. To minimize intramolecular cyclization:
-
Lower Temperatures: Running the reaction at lower temperatures will disfavor the intramolecular cyclization, which often has a higher activation energy.[3]
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. While ethers like THF and diethyl ether are standard, their impact on cyclization should be considered.
-
Rapid Subsequent Reaction: If the Grignard reagent is an intermediate, adding the electrophile as the Grignard is formed (Barbier conditions) can sometimes trap it before it has a chance to cyclize.
-
-
-
Q5: How can I selectively form the mono-Grignard reagent from a dibromoalkane?
-
A5: To favor the formation of the mono-Grignard reagent over the di-Grignard, precise control over the reaction stoichiometry is crucial. Use a molar excess of the dibromoalkane relative to magnesium (e.g., 1.5 to 2 equivalents of the dibromoalkane). This ensures that the magnesium is consumed before a significant amount of the di-Grignard can form.
-
Data Presentation
The following table summarizes the impact of reaction conditions on the product distribution in the Grignard reaction of a generic dibromoalkane, highlighting the competition between the desired Grignard reagent formation, Wurtz coupling, and intramolecular cyclization.
| Parameter | Condition | Predominant Product(s) | Rationale |
| Temperature | Low (-78°C to 0°C) | Grignard Reagent | Favors the desired reaction pathway by slowing down side reactions with higher activation energies like Wurtz coupling and cyclization.[3] |
| High (Reflux) | Wurtz Coupling & Cyclization Products | Higher temperatures increase the rate of all reactions, but often disproportionately favor the undesired coupling and cyclization pathways.[2] | |
| Concentration | High | Wurtz Coupling Products | Increased concentration leads to a higher probability of intermolecular reactions between the Grignard reagent and the unreacted dibromoalkane. |
| Low (High Dilution) | Grignard Reagent, Cyclization Product | Lowering the concentration disfavors intermolecular Wurtz coupling, but intramolecular cyclization may still occur. | |
| Rate of Addition | Slow (Dropwise) | Grignard Reagent | Maintains a low instantaneous concentration of the dibromoalkane, minimizing its reaction with the formed Grignard reagent (Wurtz coupling).[1] |
| Fast | Wurtz Coupling Products | A high local concentration of the dibromoalkane promotes the Wurtz coupling side reaction. | |
| Solvent | Diethyl Ether | Grignard Reagent | Often a good balance for Grignard formation, though specific effects on side reactions can vary. |
| Tetrahydrofuran (THF) | Grignard Reagent | Can better stabilize the Grignard reagent, but its higher boiling point might favor side reactions if the temperature is not controlled. |
Experimental Protocols
Protocol 1: Preparation of a Mono-Grignard Reagent from 1,4-Dibromobutane
Objective: To prepare a solution of 4-bromobutylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1,4-Dibromobutane
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask. Equip the flask with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: Prepare a solution of 1,4-dibromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of bubbling.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grayish solution of the Grignard reagent should be used immediately in the subsequent reaction step.
Visualizations
The following diagrams illustrate key concepts and workflows related to Grignard reactions of dibromoalkanes.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: Competing reaction pathways in Grignard reactions of dibromoalkanes.
References
Technical Support Center: Troubleshooting Incomplete Reactions of 2,3-Dibromoheptane
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with elimination reactions of 2,3-dibromoheptane. The following question-and-answer format addresses common issues, offering detailed troubleshooting strategies and experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reaction of 2,3-dibromoheptane with a strong base?
A1: The reaction of 2,3-dibromoheptane, a vicinal dihalide, with a strong base is expected to undergo a double dehydrohalogenation via two sequential E2 elimination reactions.[1] This process results in the formation of an alkyne, primarily a mixture of heptyne isomers.[2][3]
Q2: Why is my reaction incomplete, leaving unreacted 2,3-dibromoheptane?
A2: Incomplete reactions can stem from several factors, including the use of a base that is not strong enough, insufficient equivalents of the base, low reaction temperatures, or a non-optimal solvent. For a successful double dehydrohalogenation, a very strong base is typically required.[1][4]
Q3: I obtained a mixture of products. What are the likely side products?
A3: A common issue is the formation of a mixture of constitutional isomers of heptyne, such as hept-2-yne and hept-3-yne.[5] The regioselectivity of the elimination is influenced by the base used.[6] Additionally, if the reaction conditions are not stringent enough, the reaction may halt after the first elimination, yielding bromoheptene intermediates.
Q4: How can I control the regioselectivity of the reaction to favor a specific heptyne isomer?
A4: The choice of base is a critical factor in controlling the regioselectivity of the elimination.[6] Sterically hindered (bulky) bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product) by abstracting the more accessible proton.[7] Less hindered, strong bases like sodium amide are more likely to yield the more stable, more substituted alkyne (Zaitsev product).[8]
Troubleshooting Guide
Problem: Low Yield of Alkyne Product
An incomplete reaction is a common hurdle in the synthesis of alkynes from vicinal dihalides. Several factors can contribute to low conversion of 2,3-dibromoheptane to the desired heptyne product.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Base Strength | The second dehydrohalogenation step to form the alkyne requires a stronger base than the first elimination.[1] While potassium hydroxide (B78521) (KOH) can initiate the first elimination, a much stronger base like sodium amide (NaNH₂) is often necessary to drive the reaction to completion.[1][4] |
| Inadequate Amount of Base | For the double elimination to proceed, at least two equivalents of a strong base are required.[1] If a terminal alkyne were a possible product, three equivalents would be necessary to account for the deprotonation of the acidic terminal alkyne proton.[9] |
| Low Reaction Temperature | Elimination reactions are generally favored by higher temperatures.[10] If the reaction is sluggish, gradually increasing the temperature may improve the rate and yield. However, excessively high temperatures can lead to undesired side reactions, such as isomerization of the alkyne product. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents can enhance the rate of E2 reactions.[11] For reactions with sodium amide, liquid ammonia (B1221849) is a common solvent.[12] For alkoxides like potassium tert-butoxide, the corresponding alcohol (tert-butanol) or an aprotic solvent like THF may be used.[13] |
Problem: Formation of Undesired Isomers
The structure of 2,3-dibromoheptane allows for the formation of different heptyne isomers. Controlling the product distribution is key to a successful synthesis.
Influence of Base on Product Distribution (Qualitative)
| Base | Expected Major Product | Rationale |
| Sodium Amide (NaNH₂) | Hept-2-yne (Zaitsev product) | A strong, non-bulky base that favors the formation of the more thermodynamically stable, more substituted alkyne.[8] |
| Potassium tert-Butoxide (KOtBu) | Hept-3-yne (Hofmann-like product) | A sterically hindered base that preferentially abstracts the less sterically hindered proton, leading to the less substituted alkyne.[7] |
Experimental Protocols
General Protocol for the Dehydrobromination of a Vicinal Dibromide
This protocol is adapted from the synthesis of an alkyne from a vicinal dibromide and can be used as a starting point for the reaction of 2,3-dibromoheptane.[10]
Materials:
-
Vicinal dibromide (e.g., 2,3-dibromoheptane)
-
Potassium Hydroxide (KOH)
-
Ethylene (B1197577) Glycol
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the vicinal dibromide, potassium hydroxide, and ethylene glycol.
-
Heat the mixture to reflux for 20-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified alkyne.
Note: For a more complete reaction to the alkyne, a stronger base such as sodium amide in liquid ammonia may be necessary.[4]
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting an incomplete reaction of 2,3-dibromoheptane.
Caption: Troubleshooting workflow for incomplete reactions of 2,3-dibromoheptane.
References
- 1. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. Internal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Solvent Polarity Effects on 2,3-Dibromoheptane Reaction Rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent polarity on the reaction rates of 2,3-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major reaction pathways for 2,3-dibromoheptane with a base?
A1: 2,3-Dibromoheptane is a secondary alkyl dihalide. With a strong, non-nucleophilic base, the primary reaction is expected to be an E2 (bimolecular elimination) reaction, leading to the formation of various bromoheptenes and potentially heptadienes. If the base is also a good nucleophile, SN2 (bimolecular nucleophilic substitution) will compete with the E2 pathway.[1][2]
Q2: How does solvent polarity generally affect E2 and SN2 reaction rates?
A2: The effect of solvent polarity depends on the specific reaction pathway:
-
E2 Reactions: The transition state of an E2 reaction has a dispersed charge compared to the reactants. Polar protic solvents can solvate the base, slightly decreasing its strength and potentially slowing the reaction. Polar aprotic solvents have a less pronounced effect on the base and are often considered favorable for E2 reactions.[3][4] However, the influence of solvent polarity on E2 reactions is generally less dramatic than on SN1 or E1 reactions.[4]
-
SN2 Reactions: Polar aprotic solvents, such as DMSO or acetone, are known to significantly increase the rate of SN2 reactions.[5][6] This is because they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Polar protic solvents, like ethanol (B145695) or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[4][5]
Q3: Will changing the solvent from a polar protic to a polar aprotic solvent favor E2 or SN2 for 2,3-dibromoheptane?
A3: Changing from a polar protic to a polar aprotic solvent will generally favor the SN2 pathway to a greater extent than the E2 pathway.[4][5][6] This can lead to a higher proportion of substitution products. However, the outcome also strongly depends on the nature of the base and the temperature.
Q4: What is the expected regioselectivity of the E2 reaction for 2,3-dibromoheptane?
A4: According to Zaitsev's rule, the major alkene product will be the most substituted (most stable) one.[2] For 2,3-dibromoheptane, elimination of HBr can lead to several isomeric bromoheptenes. The thermodynamically most stable isomer is expected to be the major product, especially with a small, strong base. With a sterically hindered base like potassium tert-butoxide, the Hofmann product (the less substituted alkene) may be favored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow. | 1. The solvent is excessively solvating the base/nucleophile (e.g., a polar protic solvent for an SN2 reaction).2. The base is not strong enough for an E2 reaction.3. The temperature is too low. | 1. Switch to a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity for SN2 or consider a less polar solvent for E2.2. Use a stronger base (e.g., sodium ethoxide, potassium tert-butoxide).3. Increase the reaction temperature, as elimination reactions are generally favored by heat. |
| Low yield of desired elimination product. | 1. Competing SN2 reaction is significant.2. The base is too nucleophilic. | 1. Use a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide, DBU).2. Increase the reaction temperature to favor elimination over substitution. |
| Unexpected product ratio (e.g., more SN2 than E2). | 1. The chosen solvent strongly favors the SN2 pathway (e.g., a polar aprotic solvent).2. The base is a better nucleophile than a base. | 1. Consider using a less polar solvent or a polar protic solvent if you want to disfavor SN2.2. Use a bulkier, less nucleophilic base. |
| Inconsistent reaction rates between experiments. | 1. Inconsistent temperature control.2. Water contamination in aprotic solvents.3. Inconsistent concentration of reactants. | 1. Use a temperature-controlled reaction setup (e.g., an oil bath).2. Use anhydrous solvents and dry glassware.3. Ensure accurate and consistent preparation of reactant solutions. |
Data Presentation
Due to the lack of specific kinetic data for 2,3-dibromoheptane in the literature, the following table presents representative data for the E2 reaction of secondary alkyl bromides with sodium ethoxide in ethanol, illustrating the effect of substrate structure on reaction rates.
| Alkyl Bromide | Relative E2 Reaction Rate |
| Bromoethane (1°) | 1 |
| 2-Bromopropane (2°) | 5 |
| 2-Bromo-2-methylpropane (3°) | 40 |
Data adapted from a study on the relative rates of E2 reactions with sodium ethoxide in ethanol at 25°C.[2]
This table demonstrates that the rate of the E2 reaction increases with increasing substitution at the alpha-carbon, which is a typical trend for this reaction mechanism.[1]
Experimental Protocols
Objective: To determine the rate of reaction of a secondary alkyl halide (e.g., 2,3-dibromoheptane) with a base in different solvents by monitoring the consumption of the base over time.
Materials:
-
2,3-dibromoheptane
-
Selected solvents (e.g., ethanol, dimethyl sulfoxide (B87167) - DMSO)
-
Strong base (e.g., sodium ethoxide)
-
Standardized solution of HCl for titration
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Reaction flasks, burettes, pipettes, and other standard laboratory glassware
Procedure (Titration Method):
-
Preparation:
-
Prepare solutions of 2,3-dibromoheptane and the base (e.g., 0.1 M sodium ethoxide) in the chosen solvent.
-
Ensure all glassware is clean and dry, especially when using aprotic solvents.
-
-
Reaction Initiation:
-
Place a known volume of the base solution into a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature bath.
-
Separately, bring a solution of 2,3-dibromoheptane in the same solvent to the same temperature.
-
To start the reaction, rapidly add a known volume of the 2,3-dibromoheptane solution to the base solution. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a weak acid or ice-cold water to stop the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the unreacted base in the aliquot with a standardized solution of HCl until the pink color disappears.
-
Record the volume of HCl used.
-
-
Data Analysis:
-
Calculate the concentration of the base at each time point.
-
Plot the concentration of the base versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.
-
Repeat the experiment with different solvents to compare the reaction rates.
-
Visualizations
Caption: Experimental workflow for determining reaction rates.
Caption: Competing E2 and SN2 reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The relative rates of \mathrm{E} 2 reaction of bromoethane, 2 -bromopropa.. [askfilo.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chm.uri.edu [chm.uri.edu]
Validation & Comparative
Comparative Reactivity of 2,3-Dibromoheptane vs. 1,2-Dibromoheptane: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is crucial for designing efficient and predictable synthetic routes. This guide provides an objective comparison of the reactivity of 2,3-dibromoheptane and 1,2-dibromoheptane (B1620216), two vicinal dibromide isomers with distinct chemical behaviors. This analysis, grounded in the principles of physical organic chemistry, explores their differential reactivity, primarily in base-induced elimination reactions.
Executive Summary
Comparative Reactivity Analysis
The predominant reaction for both 2,3-dibromoheptane and 1,2-dibromoheptane with a strong, non-nucleophilic base is the E2 elimination. The rate of an E2 reaction is sensitive to several factors, including the strength of the base, the nature of the leaving group, and the structure of the alkyl halide, particularly steric hindrance and the availability of anti-periplanar β-hydrogens.
1,2-Dibromoheptane: This isomer possesses bromine atoms on the first and second carbon atoms. The initial dehydrohalogenation can proceed by abstraction of a proton from either carbon-1 or carbon-3. Abstraction of a proton from carbon-1 is sterically less hindered as it is a primary carbon. This would lead to the formation of 1-bromohept-1-ene. Abstraction of a proton from the secondary carbon at the C-3 position would yield 2-bromohept-1-ene. Given the lower steric hindrance, the formation of 1-bromohept-1-ene is generally favored, especially with a bulky base. Subsequent elimination from these intermediates would lead to hept-1-yne.
2,3-Dibromoheptane: In this isomer, the bromine atoms are located on the second and third carbon atoms. The possible β-hydrogens for the initial elimination are on carbon-1 and carbon-4. Abstraction of a primary hydrogen from carbon-1 would lead to 3-bromohept-1-ene. Abstraction of a secondary hydrogen from carbon-4 would result in 2-bromohept-3-ene. The choice between these two pathways is more nuanced and can be influenced by the base used. A small, strong base might favor the formation of the more substituted (and thermodynamically more stable) internal alkene (Zaitsev's rule), while a bulky base would favor the formation of the less substituted terminal alkene (Hofmann's rule). The subsequent elimination from these vinyl bromide intermediates would lead to a mixture of hept-1-yne and hept-2-yne.
Due to the presence of a less sterically hindered primary hydrogen available for abstraction at the C-1 position, 1,2-dibromoheptane is predicted to undergo the initial E2 elimination at a slightly faster rate than 2,3-dibromoheptane , where the most accessible hydrogens for the first elimination are on a primary carbon but are adjacent to a secondary carbon bearing a bromine atom.
Data Presentation
While specific experimental kinetic and product distribution data for the comparative dehydrohalogenation of 2,3-dibromoheptane and 1,2-dibromoheptane is not extensively documented, the following table provides an illustrative comparison of the expected products based on established chemical principles. The product ratios are hypothetical and would be dependent on specific reaction conditions such as the base used, solvent, and temperature.
| Substrate | Possible First Elimination Products | Possible Final Alkyne Products | Predicted Major Initial Product (with bulky base) |
| 1,2-Dibromoheptane | 1-Bromohept-1-ene, 2-Bromohept-1-ene | Hept-1-yne | 1-Bromohept-1-ene |
| 2,3-Dibromoheptane | 3-Bromohept-1-ene, 2-Bromohept-3-ene | Hept-1-yne, Hept-2-yne | 3-Bromohept-1-ene |
Experimental Protocols
The following are general experimental protocols for conducting dehydrohalogenation reactions on vicinal dibromides. These can be adapted to perform a comparative study of 2,3-dibromoheptane and 1,2-dibromoheptane. Reaction progress and product distribution would typically be monitored and analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Dehydrohalogenation using Potassium Hydroxide (B78521) in Ethanol
Objective: To perform a double dehydrohalogenation to synthesize alkynes using a strong, non-bulky base.
Materials:
-
Vicinal dibromoheptane (1,2- or 2,3-isomer)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vicinal dibromoheptane in a minimal amount of absolute ethanol.
-
Add a stoichiometric excess (typically 2.5-3 equivalents) of powdered potassium hydroxide to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyne product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide
Objective: To perform a double dehydrohalogenation, potentially favoring the Hofmann product in the initial elimination step, using a strong, bulky base.
Materials:
-
Vicinal dibromoheptane (1,2- or 2,3-isomer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on the reaction temperature)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the vicinal dibromoheptane and the anhydrous solvent to the flask.
-
While stirring, add a stoichiometric excess (typically 2.5-3 equivalents) of potassium tert-butoxide to the solution. The addition may be done in portions to control any exothermic reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify as needed by distillation or column chromatography.
Visualizations
Caption: E2 elimination pathways for 1,2- and 2,3-dibromoheptane.
Caption: General experimental workflow for dehydrohalogenation.
Validating the Structure of 2,3-Dibromoheptane using 13C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental 13C NMR data to validate the structure of 2,3-dibromoheptane. By leveraging predicted spectral data and comparing it with experimentally obtained spectra of analogous bromoalkanes, researchers can confidently confirm the identity and purity of their synthesized compounds.
Data Presentation: Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for 2,3-dibromoheptane and the experimental data for structurally related bromoalkanes. The predicted values were obtained using the online NMR predictor, NMRDB.org. Experimental data for the comparative compounds were sourced from publicly available spectral databases.
| Carbon Position | Predicted Chemical Shift (ppm) for 2,3-Dibromoheptane | Experimental Chemical Shift (ppm) for 2-Bromoheptane (B1584549) | Experimental Chemical Shift (ppm) for 1,7-Dibromoheptane | Experimental Chemical Shift (ppm) for 2,3-Dibromobutane (B42614) |
| C1 | 26.5 | 26.9 | 33.8 | 25.1 |
| C2 | 62.1 | 55.2 | 32.7 | 53.5 |
| C3 | 68.7 | 40.5 | 28.2 | 53.5 |
| C4 | 36.4 | 28.7 | 28.8 | 25.1 |
| C5 | 29.1 | 31.5 | 28.8 | - |
| C6 | 22.4 | 22.5 | 32.7 | - |
| C7 | 13.9 | 14.0 | 33.8 | - |
Analysis and Interpretation
The predicted 13C NMR spectrum of 2,3-dibromoheptane shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the bromine atoms (C2 and C3) are significantly deshielded, appearing at higher chemical shifts (62.1 and 68.7 ppm, respectively) due to the electronegativity of the bromine atoms. This is consistent with the experimental data for other bromoalkanes. For instance, in 2-bromoheptane, the carbon bearing the bromine (C2) resonates at 55.2 ppm. In 2,3-dibromobutane, the two bromine-bearing carbons (C2 and C3) appear at 53.5 ppm.
The terminal methyl group (C1) in the predicted spectrum of 2,3-dibromoheptane is at 26.5 ppm, which is in close agreement with the C1 of 2-bromoheptane (26.9 ppm) and 2,3-dibromobutane (25.1 ppm). The other methylene (B1212753) and methyl carbons in the heptane (B126788) chain (C4-C7) have predicted chemical shifts that align with the expected values for aliphatic hydrocarbons, showing a general trend of decreasing chemical shift as the distance from the electronegative bromine atoms increases.
By comparing an experimental 13C NMR spectrum of a synthesized compound with the predicted data for 2,3-dibromoheptane and the experimental data for the reference compounds, a researcher can confirm the presence of the dibromoheptane backbone and the specific substitution pattern.
Experimental Protocol: Acquiring a 13C NMR Spectrum
The following is a standard protocol for obtaining a proton-decoupled 13C NMR spectrum of a small organic molecule like 2,3-dibromoheptane.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the 2,3-dibromoheptane sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set the spectral width to a standard range for 13C NMR, typically 0-220 ppm.
-
Choose a standard proton-decoupled pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Use a relaxation delay (D1) of 1-2 seconds for a qualitative spectrum.
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum. If using CDCl3, the solvent peak is typically at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (B1202638) (TMS) can be used (0 ppm).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of the 2,3-dibromoheptane structure using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR Validation.
comparing the reaction kinetics of dibromoheptane isomers
A Comparative Guide to the Reaction Kinetics of Dibromoheptane Isomers
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of haloalkanes is paramount for designing and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of various dibromoheptane isomers, supported by available experimental data and established principles of organic chemistry.
Theoretical Comparison of Reaction Kinetics
The reactivity of dibromoheptane isomers is intrinsically linked to the position of the two bromine atoms on the heptane (B126788) backbone. This positioning dictates the predominant reaction mechanisms—be it substitution (SN1, SN2) or elimination (E1, E2, E1cb)—and consequently, the reaction rates. The primary isomers for comparison are geminal (e.g., 1,1- and 2,2-dibromoheptane), vicinal (e.g., 1,2-dibromoheptane), and isolated (e.g., 1,7-dibromoheptane) dibromides.
General Reactivity Trends:
-
Substitution Reactions:
-
SN2 (Bimolecular Nucleophilic Substitution): Primary dibromoalkanes, such as 1,7-dibromoheptane (B124887), are more susceptible to SN2 reactions due to lower steric hindrance at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 (Unimolecular Nucleophilic Substitution): Tertiary and secondary dibromoalkanes are more likely to undergo SN1 reactions, which proceed through a carbocation intermediate. The stability of the carbocation is a key factor determining the reaction rate.
-
-
Elimination Reactions:
-
E2 (Bimolecular Elimination): This is a concerted, one-step reaction favored by strong, bulky bases. The rate is dependent on both the substrate and the base. For vicinal dibromides, E2 reactions can lead to the formation of alkenes or alkynes upon double elimination.[1][2]
-
E1 (Unimolecular Elimination): Competing with SN1 reactions, the E1 mechanism also involves a carbocation intermediate. The rate is first-order and depends only on the concentration of the substrate.[3][4]
-
Geminal vs. Vicinal Dibromides: Vicinal dibromides can undergo elimination to form alkenes.[5] Geminal dibromides, where both halogens are on the same carbon, can react with strong bases to form alkynes or carbenes.[5]
-
The following diagram illustrates the general mechanistic pathways for a generic dibromoheptane isomer.
Caption: General reaction pathways for dibromoheptane isomers.
Case Study: Reaction Kinetics of 1,7-Dibromoheptane Synthesis
While comprehensive comparative kinetic data for all dibromoheptane isomers is scarce in the literature, a study on the synthesis of 1,7-dibromoheptane provides valuable quantitative insights into the kinetics of a primary, isolated dibromide.[6][7] The synthesis proceeds via a consecutive SN2 reaction from 1,7-heptanediol (B42083) and hydrobromic acid, catalyzed by sulfuric acid.
The reaction proceeds in two steps:
-
1,7-heptanediol reacts with HBr to form 7-bromo-1-heptanol (B124907) (slow step, rate constant k1).
-
7-bromo-1-heptanol reacts further with HBr to form 1,7-dibromoheptane (fast step, rate constant k2).
Quantitative Kinetic Data
The following table summarizes the reaction rate constants and activation energy for the synthesis of 1,7-dibromoheptane under specific conditions.
| Parameter | Value | Conditions |
| Rate Constant (k1) | Significantly smaller than k2 | HBr as brominating agent, H2SO4 as catalyst.[6] |
| Rate Constant (k2) | Greater than k1 | HBr as brominating agent, H2SO4 as catalyst.[6] |
| Activation Energy (Ea) | Varies with catalyst concentration | Dependent on the mass fraction of H2SO4.[7] |
Table 1: Kinetic parameters for the synthesis of 1,7-dibromoheptane.
Experimental Protocol: Kinetic Study of 1,7-Dibromoheptane Synthesis
The kinetic data for the synthesis of 1,7-dibromoheptane was determined through a series of experiments monitoring the concentration of reactants and products over time.[6]
Materials:
-
1,7-heptanediol
-
Hydrobromic acid
-
Sulfuric acid (catalyst)
Procedure:
-
The reaction is initiated by mixing 1,7-heptanediol and hydrobromic acid in the presence of sulfuric acid as a catalyst.
-
Samples are withdrawn from the reaction mixture at regular time intervals.
-
The concentration of 1,7-heptanediol, 7-bromo-1-heptanol, and 1,7-dibromoheptane in each sample is determined using a suitable analytical method, such as gas chromatography (GC).
-
The reaction rate constants (k1 and k2) are calculated by fitting the concentration-time data to a kinetic model for consecutive reactions.
-
The activation energy (Ea) is determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.
The following diagram outlines the experimental workflow for this kinetic analysis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. msbunney.weebly.com [msbunney.weebly.com]
- 3. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 4. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to Computational Modeling of 2,3-Dibromoheptane Reaction Pathways
This guide provides a comparative analysis of computational models for elucidating the reaction pathways of 2,3-dibromoheptane. It is intended for researchers, scientists, and drug development professionals engaged in mechanistic studies of halogenated alkanes. The content is based on established computational chemistry methodologies and experimental findings for similar vicinal dibromides, offering a framework for investigating 2,3-dibromoheptane.
Introduction
2,3-Dibromoheptane, a vicinal dibromide, can undergo various reactions, primarily elimination and substitution, leading to different products. The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the major pathway and product distribution. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), offers a powerful tool to investigate these reaction mechanisms, predict product selectivity, and understand the underlying electronic effects. This guide compares different computational approaches and provides hypothetical data to illustrate their application to 2,3-dibromoheptane.
Key Reaction Pathways
The principal reaction pathways for 2,3-dibromoheptane are the E2 elimination and SN2 substitution reactions. The competition between these pathways is a key area of investigation.
-
E2 Elimination: This pathway involves the concerted removal of a proton and a bromide ion, leading to the formation of an alkene. The stereochemistry of the transition state is crucial, with the anti-periplanar arrangement being generally favored. For 2,3-dibromoheptane, this can lead to different isomeric heptenes.
-
SN2 Substitution: This pathway involves the backside attack of a nucleophile, displacing one of the bromide ions. This reaction is sensitive to steric hindrance and the nature of the nucleophile.
Computational Modeling Approaches
A comparative study of the reaction pathways of 2,3-dibromoheptane can be effectively carried out using various computational methods. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.
Table 1: Comparison of DFT Functionals for Reaction Pathway Analysis
| Functional | Basis Set | Key Strengths | Potential Limitations |
| B3LYP | 6-31G(d,p) | Good for geometry optimizations and frequency calculations. Widely benchmarked. | May underestimate reaction barriers in some cases. |
| M06-2X | 6-311+G(d,p) | Excellent for non-covalent interactions and thermochemistry. Generally provides more accurate barrier heights. | More computationally expensive than B3LYP. |
| ωB97X-D | def2-TZVP | Includes dispersion corrections, important for systems with weak interactions. | Can be sensitive to the choice of basis set. |
Data Presentation: Hypothetical Quantitative Comparison
The following table presents hypothetical activation energies (ΔE‡) and reaction enthalpies (ΔH) for the E2 and SN2 pathways of 2,3-dibromoheptane, as might be calculated using different DFT functionals. This data serves to illustrate the kind of comparative analysis that can be performed.
Table 2: Hypothetical Calculated Energetics (in kcal/mol) for 2,3-Dibromoheptane Reactions
| Reaction Pathway | DFT Functional | ΔE‡ (kcal/mol) | ΔH (kcal/mol) |
| E2 Elimination (anti-periplanar) | B3LYP/6-31G(d,p) | 22.5 | -15.2 |
| M06-2X/6-311+G(d,p) | 24.1 | -14.8 | |
| ωB97X-D/def2-TZVP | 23.8 | -15.0 | |
| SN2 Substitution (at C2) | B3LYP/6-31G(d,p) | 28.3 | -10.5 |
| M06-2X/6-311+G(d,p) | 29.9 | -10.1 | |
| ωB97X-D/def2-TZVP | 29.5 | -10.3 |
Experimental Protocols for Model Validation
Computational predictions should be validated by experimental data. Key experiments for studying the reactions of 2,3-dibromoheptane include:
Protocol 1: Reaction Kinetics and Product Analysis
-
Reaction Setup: A solution of 2,3-dibromoheptane (e.g., 0.1 M in a suitable solvent like ethanol) is reacted with a base/nucleophile (e.g., sodium ethoxide, 0.2 M) at a constant temperature (e.g., 50 °C).
-
Monitoring: Aliquots of the reaction mixture are taken at regular time intervals.
-
Analysis: The concentrations of the reactant and products are determined using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the identification of isomeric alkene products and substitution products.
-
Kinetics: The rate constants for the different pathways can be determined by fitting the concentration-time data to appropriate rate laws.
Protocol 2: Stereochemical Analysis
-
Chiral Separation: If chiral starting materials are used, the stereochemistry of the products can be determined using chiral GC or HPLC.
-
Spectroscopic Analysis: NMR spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the products and to determine their stereochemistry (e.g., E/Z configuration of alkenes).
Visualization of Reaction Pathways and Workflows
Caption: Workflow for studying reaction mechanisms.
Conclusion
The computational modeling of 2,3-dibromoheptane reaction pathways, when coupled with experimental validation, provides a robust framework for understanding the factors that control product selectivity. While no specific computational studies on 2,3-dibromoheptane are readily available in the literature, the methodologies and comparative approaches outlined in this guide, based on studies of similar vicinal dibromides,[1][2][3] offer a clear path forward for researchers. The use of multiple DFT functionals is recommended to ensure the reliability of the computational predictions. The integration of computational and experimental data is crucial for developing a comprehensive understanding of the reaction mechanisms.
References
A Comparative Study: 2,3-Dibromoheptane vs. 3,4-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the isomeric compounds 2,3-dibromoheptane and 3,4-dibromoheptane (B14716924). While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry and available data for analogous structures to offer a predictive comparison of their physicochemical properties, reactivity, and spectroscopic signatures.
Physicochemical Properties
Both 2,3-dibromoheptane and 3,4-dibromoheptane share the same molecular formula (C₇H₁₄Br₂) and molecular weight, leading to similar overall physical properties. However, the different placement of the bromine atoms influences their molecular symmetry and intermolecular forces, which can result in slight variations in boiling points, melting points, and densities.
| Property | 2,3-Dibromoheptane | 3,4-Dibromoheptane |
| Molecular Formula | C₇H₁₄Br₂ | C₇H₁₄Br₂ |
| Molecular Weight | 257.99 g/mol | 257.99 g/mol [1][2] |
| CAS Number | 21266-88-6[3][4] | 21266-90-0[1][2][5][6] |
| IUPAC Name | 2,3-dibromoheptane[3] | 3,4-dibromoheptane[1] |
| Computed Boiling Point | ~221.8 °C (Predicted) | Not Available |
| Computed Density | ~1.507 g/cm³ (Predicted) | Not Available |
Synthesis and Reactivity
The synthesis and reactivity of these vicinal dibromides are governed by the position of the bromine atoms along the heptane (B126788) chain.
Synthesis
A common method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene.
-
2,3-Dibromoheptane: This isomer is synthesized by the bromination of hept-2-ene.
-
3,4-Dibromoheptane: This isomer is synthesized by the bromination of hept-3-ene.[7]
Experimental Protocol: Bromination of an Alkene
-
Dissolution: The starting alkene (hept-2-ene or hept-3-ene) is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a reaction vessel protected from light.
-
Cooling: The solution is cooled in an ice bath to control the reaction temperature and minimize side reactions.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution with constant stirring. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene.
-
Reaction Completion: The addition is continued until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Workup: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude dibromoheptane, which can be further purified by distillation.
Reactivity: Dehydrobromination and Debromination
Vicinal dibromides are known to undergo elimination reactions, primarily dehydrobromination and debromination.
-
Dehydrobromination: This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene, typically promoted by a strong base. The regioselectivity of this reaction is influenced by the substitution pattern around the bromine atoms.
-
2,3-Dibromoheptane: Dehydrobromination can lead to a mixture of bromoalkenes.
-
3,4-Dibromoheptane: Due to its more symmetric nature, dehydrobromination is also expected to yield a mixture of bromoalkene isomers.
-
-
Debromination: This reaction involves the removal of both bromine atoms to form an alkene, usually with a reagent like sodium iodide in acetone (B3395972) or zinc dust.[8]
-
2,3-Dibromoheptane: Debromination will yield hept-2-ene.
-
3,4-Dibromoheptane: Debromination will yield hept-3-ene.
-
Experimental Protocol: Debromination with Sodium Iodide
-
Reaction Setup: The dibromoheptane isomer is dissolved in acetone in a round-bottom flask.
-
Reagent Addition: An excess of sodium iodide is added to the solution.
-
Reflux: The mixture is heated under reflux. The reaction progress can be monitored by the formation of a precipitate (sodium bromide) and the development of the brown color of iodine.
-
Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with a low-boiling organic solvent like diethyl ether.
-
Purification: The organic extract is washed with sodium thiosulfate solution to remove iodine, then with water and brine. After drying and solvent evaporation, the resulting alkene can be purified by distillation.
Caption: Synthesis and major elimination pathways for 2,3- and 3,4-dibromoheptane.
Spectroscopic Analysis
The structural differences between the two isomers will be evident in their respective spectra.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are expected to be very similar in the functional group region but will differ in the fingerprint region. Key absorptions for alkyl bromides include:
-
C-H stretching: Around 2850-3000 cm⁻¹
-
C-H bending: Around 1340-1470 cm⁻¹
-
C-Br stretching: In the range of 515-690 cm⁻¹, which is in the lower frequency part of the fingerprint region.[9][10]
While the C-Br stretch is characteristic, its position in the complex fingerprint region can make definitive identification challenging based on this peak alone.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide clear distinctions between the two isomers.
-
¹H NMR: The chemical shifts and splitting patterns of the protons attached to the carbons bearing bromine atoms will be different.
-
2,3-Dibromoheptane: One would expect complex multiplets for the protons at C2 and C3.
-
3,4-Dibromoheptane: The protons at C3 and C4 would also show as complex multiplets, but their chemical environments are different from those in the 2,3-isomer, leading to different chemical shifts.
-
-
¹³C NMR: The number of unique carbon signals and their chemical shifts will differ.
-
2,3-Dibromoheptane: Seven unique carbon signals are expected. The carbons bonded to bromine (C2 and C3) will be significantly downfield.
-
3,4-Dibromoheptane: Depending on the stereochemistry, up to seven unique carbon signals are possible. The chemical shifts of C3 and C4 will be different from those of C2 and C3 in the other isomer.
-
Mass Spectrometry (MS)
The mass spectra of both isomers will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Fragmentation patterns will differ based on the stability of the resulting carbocations.
-
2,3-Dibromoheptane: Fragmentation may be favored between C2-C3 and C3-C4.
-
3,4-Dibromoheptane: Fragmentation is more likely to occur around the central C3-C4 and C4-C5 bonds.
Caption: Key predicted spectroscopic differences between the two isomers.
Biological Activity and Toxicology
There is a lack of specific toxicological and biological activity data for 2,3-dibromoheptane and 3,4-dibromoheptane in the public domain. However, some general observations can be made based on related compounds.
Vicinal dibromoalkanes are known to have potential toxic effects. For instance, 1,2-dibromoethane (B42909) is a known carcinogen and has been shown to cause lipid peroxidation.[12] The biological activity of halogenated compounds is highly dependent on their specific structure and stereochemistry.
It is plausible that both 2,3- and 3,4-dibromoheptane could exhibit some level of toxicity. Their metabolism could potentially lead to the formation of reactive intermediates. However, without experimental data, any discussion on their specific biological activities or toxicological profiles remains speculative. It is recommended that these compounds be handled with appropriate safety precautions as with other halogenated hydrocarbons.
Conclusion
2,3-Dibromoheptane and 3,4-dibromoheptane, while constitutionally isomeric, are expected to exhibit distinct characteristics in their reactivity and spectroscopic profiles due to the different locations of the bromine atoms. The principles of organic chemistry allow for a predictive comparison, highlighting the importance of positional isomerism in determining the chemical and physical properties of a molecule. Further experimental investigation is warranted to fully elucidate and quantify these differences, which could be valuable for applications in synthetic chemistry and drug development.
References
- 1. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-dibromoheptane [stenutz.eu]
- 5. 3,4-dibromoheptane [stenutz.eu]
- 6. 3,4-dibromoheptane [webbook.nist.gov]
- 7. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 2,3-Dibromoalkane Diastereomers
This guide provides a comprehensive comparison of analytical techniques for the characterization and separation of 2,3-dibromoalkane diastereomers. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require robust methods for stereochemical analysis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key concepts and workflows.
Stereochemistry of 2,3-Dibromoalkanes
2,3-dibromoalkanes serve as fundamental models for understanding stereoisomerism. The analysis focuses on two common examples: 2,3-dibromobutane (B42614) and 2,3-dibromopentane (B1620338).
-
2,3-Dibromobutane: This molecule possesses two chiral centers at carbons 2 and 3. Due to the identical substituents on these carbons, it can exist as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1][2] The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[1][3]
-
2,3-Dibromopentane: With two chiral centers at C2 and C3 and different substituents on either side, 2,3-dibromopentane exists as four stereoisomers.[4] These are arranged into two pairs of enantiomers: ((2R,3R)/(2S,3S)) and ((2R,3S)/(2S,3R)).[4] Any non-enantiomeric pair, such as (2R,3R) and (2R,3S), are diastereomers.[4]
The stereochemical relationships for 2,3-dibromobutane are visualized below.
Caption: Stereoisomers of 2,3-dibromobutane.
Comparative Analysis of Analytical Techniques
The primary methods for analyzing the diastereomers of 2,3-dibromoalkanes are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
NMR spectroscopy is the most powerful tool for determining the diastereomeric ratio and elucidating the stereochemistry of 2,3-dibromoalkanes.[5] Both ¹H and ¹³C NMR provide distinct signals for different diastereomers.
-
¹H NMR Analysis: Protons in different diastereomeric environments are chemically non-equivalent and will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined.[5] Furthermore, the vicinal coupling constants (³JHH) between protons on C2 and C3 are highly dependent on the dihedral angle, as described by the Karplus relationship.[6][7] In the staggered conformations, the anti-periplanar arrangement typically results in a large coupling constant (9-12 Hz), while gauche interactions lead to smaller coupling constants (2-4 Hz).[7] This difference allows for the assignment of relative stereochemistry.
-
¹³C NMR Analysis: The carbon atoms in diastereomers also have slightly different chemical environments, leading to distinct signals in the ¹³C NMR spectrum.[5] This provides a complementary method for identifying and quantifying the diastereomers present in a mixture.
Gas chromatography is an effective technique for the physical separation of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases.
-
Separation Principle: The separation is based on differences in volatility and interaction with the stationary phase. The shape and polarity of the diastereomers influence their retention times. For instance, in the analysis of butane-2,3-diol diesters, the racemic form consistently showed a higher retention volume than the meso form on various stationary phases.[8] The degree of separation often improves with increasing polarity of the stationary phase.[8]
-
Chiral vs. Achiral Phases: While achiral columns are sufficient for separating diastereomers, chiral stationary phases (CSPs) would be required for the separation of enantiomers.[9] For the analysis of a mixture containing all stereoisomers of 2,3-dibromopentane, a chiral column would be necessary to resolve the two enantiomeric pairs.
Experimental Protocols
A generalized workflow for the synthesis and subsequent analysis of 2,3-dibromoalkanes is presented below.
References
- 1. gauthmath.com [gauthmath.com]
- 2. fiveable.me [fiveable.me]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Relative magnitudes of 2- and 3-bond coupling constants - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dibromoheptane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 2,3-Dibromoheptane, a halogenated hydrocarbon, requires specific procedures for its disposal to mitigate potential environmental and health hazards. This guide provides essential, step-by-step information for the proper management of 2,3-dibromoheptane waste.
Immediate Safety and Logistical Information
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-dibromoheptane is readily available. The following information is based on general guidelines for halogenated hydrocarbons and data from SDSs of similar isomers. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Proper disposal begins with correct identification and segregation of waste. 2,3-Dibromoheptane is classified as a halogenated organic waste and must not be mixed with non-halogenated solvents.[1] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 21266-88-6[2][3][4] |
| Molecular Formula | C7H14Br2[2][4] |
| Molecular Weight | 257.99 g/mol [2] |
| Boiling Point | 221.8 °C at 760 mmHg[4] |
| Density | 1.507 g/cm³[4] |
| Flash Point | 92.5 °C[4] |
Hazard Profile (based on related compounds):
Based on the hazard classifications of similar brominated alkanes, 2,3-dibromoheptane should be handled with caution.[1][5] Potential hazards include:
-
Skin and eye irritation: Direct contact may cause irritation.[1]
-
Harmful if swallowed or inhaled: Ingestion or inhalation of vapors may be harmful.[1]
Experimental Protocol for Disposal
The following protocol outlines the detailed methodology for the safe disposal of 2,3-dibromoheptane.
1. Waste Collection and Segregation:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for halogenated hydrocarbon waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: Immediately upon adding the first volume of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,3-Dibromoheptane" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The date of initial waste accumulation.
-
The name of the principal investigator or laboratory supervisor.
-
-
Segregation: Do not mix 2,3-dibromoheptane waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals.
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, leak-proof container.
-
Labeling: Label the container as "Spill Debris containing 2,3-Dibromoheptane" and handle it as hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
3. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials, direct sunlight, and heat sources.
-
Disposal Request: Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1] Adhere to all local, state, and national regulations for the transportation and disposal of hazardous materials.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2,3-dibromoheptane.
References
Essential Safety and Operational Guide for 2,3-Dibromoheptane
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromoheptane was publicly available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, including other bromoheptane and dibromo-alkane isomers. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before use. The information provided here is for guidance purposes and should be supplemented with a thorough risk assessment specific to your laboratory conditions.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,3-Dibromoheptane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Physical Properties
Based on analogous compounds, 2,3-Dibromoheptane is expected to be a flammable liquid that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation if inhaled.[1] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[1]
Table 1: Estimated Physical and Chemical Properties of 2,3-Dibromoheptane
| Property | Estimated Value | Source Analogy |
| Molecular Formula | C₇H₁₄Br₂ | PubChem |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | Data not available | - |
| Density | > 1.0 g/cm³ | [1] |
| Flammability | Flammable Liquid | [1][3] |
| Solubility | Insoluble in water | General Halogenated Hydrocarbon Property |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of 2,3-Dibromoheptane. The following table outlines the recommended PPE.
Table 2: Recommended Personal Protective Equipment for Handling 2,3-Dibromoheptane
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect before use. | To prevent skin contact.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from splashes and vapors.[2][5] |
| Skin and Body Protection | Flame-retardant lab coat or coveralls. | To protect against skin exposure and in case of fire.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][6] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] | To prevent inhalation of vapors. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow:
Standard Operating Procedure for Handling 2,3-Dibromoheptane.
Step-by-Step Protocol:
-
Preparation:
-
Gather all necessary chemicals, equipment, and PPE.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in Table 2.
-
-
Handling:
-
Conduct all work with 2,3-Dibromoheptane inside a certified chemical fume hood.[4]
-
Ground and bond containers when transferring the chemical to prevent static discharge.[2]
-
Use non-sparking tools.[7]
-
Keep the container tightly closed when not in use.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
-
-
Cleanup:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
All materials contaminated with 2,3-Dibromoheptane should be treated as hazardous waste.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all 2,3-Dibromoheptane waste in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a cool, well-ventilated area away from ignition sources.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, pipette tips) that have come into contact with 2,3-Dibromoheptane must be disposed of as hazardous waste.
-
-
Disposal Vendor:
-
Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an emergency, follow these procedures.
Spill Response Workflow:
Emergency Response for a 2,3-Dibromoheptane Spill.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and call emergency services.
-
For small spills within a fume hood, don appropriate respiratory protection, and contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Do not use water, as it may be ineffective.
-
If the fire is large, evacuate the area and call the fire department.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.nl [fishersci.nl]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
